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{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol Documentation Hub

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  • Product: {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol
  • CAS: 870529-81-0

Core Science & Biosynthesis

Foundational

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol: A Technical Guide to Synthesis, Properties, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, the arylsulfonyl piperidine scaffold represents a privileged structural motif. Specifically, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (CAS: 87...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the arylsulfonyl piperidine scaffold represents a privileged structural motif. Specifically, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (CAS: 870529-81-0) serves as a critical building block and pharmacological intermediate. This molecule combines the conformational flexibility of a piperidine ring, the hydrogen-bonding capacity of a hydroxymethyl group, and the lipophilic, electron-withdrawing nature of a 4-chlorobenzenesulfonyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an authoritative, self-validating guide to the synthesis, analytical characterization, and biological relevance of this compound. It is particularly notable for its structural homology to known inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and γ-secretase, making it highly relevant for research into metabolic syndrome and Alzheimer's disease[1],[2].

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of a building block is essential for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic steps. The presence of the sulfonamide linkage provides excellent metabolic stability, while the terminal hydroxyl group offers a synthetic handle for further derivatization (e.g., esterification, oxidation to an aldehyde, or fluorination).

Table 1: Quantitative Chemical and Structural Data
PropertyValue / Description
Chemical Name {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol
CAS Registry Number 870529-81-0
Molecular Formula C12H16ClNO3S
Molecular Weight 289.78 g/mol
SMILES O=S(=O)(C1=CC=C(Cl)C=C1)N2CCC(CO)CC2
Structural Class Arylsulfonamide / Piperidine derivative
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, hydroxyl oxygen, piperidine nitrogen)
Predicted LogP ~2.2 (Optimal for membrane permeability)

Rationale and Methodology for Chemical Synthesis

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is achieved via a nucleophilic acyl substitution (Schotten-Baumann-type N-sulfonylation). The primary challenge in this synthesis is chemoselectivity : piperidine-4-methanol possesses both a secondary amine and a primary alcohol, both of which are nucleophilic.

Causality in Experimental Design: To prevent the formation of the unwanted sulfonate ester (O-sulfonylation), the reaction must exploit the higher intrinsic nucleophilicity of the secondary amine. This is achieved by:

  • Temperature Control: Maintaining the reaction at 0 °C kinetically favors the amine reaction.

  • Base Selection: Using N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing for the electrophilic sulfonyl chloride, unlike pyridine or DMAP which could catalyze O-sulfonylation.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation

  • Dissolve piperidine-4-methanol (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add DIPEA (1.5 eq, 15 mmol). Note: DCM is chosen as it readily solubilizes both the polar amine and the lipophilic sulfonyl chloride while remaining inert.

Step 2: Controlled Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

Step 3: In-Process Control (IPC) & Validation

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Remove a 10 µL aliquot, dilute in 1 mL DCM, and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1) with UV visualization (254 nm). The complete disappearance of the high-Rf sulfonyl chloride spot and the appearance of a single, UV-active lower-Rf spot confirms successful N-sulfonylation. If starting material persists, add 0.1 eq DIPEA and stir for an additional hour.

Step 4: Work-up and Purification

  • Quench the reaction with 15 mL of saturated aqueous NaHCO3.

  • Extract the organic layer and wash sequentially with 1M HCl (15 mL) to remove unreacted amine/DIPEA, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes).

Synthesis SM Piperidine-4-methanol + 4-Chlorobenzenesulfonyl Chloride Base DIPEA in Anhydrous DCM (Temperature: 0°C to RT) SM->Base Reaction Chemoselective N-Sulfonylation (Nucleophilic Acyl Substitution) Base->Reaction 4-6 hours Workup Aqueous Quench & Extraction (1M HCl, NaHCO3, Brine) Reaction->Workup IPC: TLC Validation Product Target Molecule: {1-[(4-Chlorophenyl)sulfonyl] -4-piperidinyl}methanol Workup->Product Flash Chromatography

Step-by-step synthesis workflow for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Pharmacological Relevance: Arylsulfonyl Piperidines in Drug Design

The 1-arylsulfonyl piperidine structural class is highly prized in medicinal chemistry. The specific substitution pattern of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol makes it an ideal precursor for two major therapeutic targets:

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol. Overactivity of this enzyme in adipose and hepatic tissues is a primary driver of metabolic syndrome, obesity, and insulin resistance[3],[2]. The 4-chlorobenzenesulfonyl group acts as a highly effective lipophilic anchor that occupies the hydrophobic sub-pocket of the 11β-HSD1 active site. By functionalizing the C4-hydroxymethyl group of our target molecule (e.g., converting it to a bulky carboxamide), researchers can generate potent, cross-species inhibitors that block cortisol production and alleviate metabolic syndrome[2].

γ-Secretase Inhibition

Furthermore, N-arylsulfonyl piperidines have been heavily investigated as γ-secretase inhibitors[1]. γ-secretase is responsible for the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. Modulating this pathway is a core strategy in developing disease-modifying therapies for Alzheimer's disease[1].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds Disease Metabolic Syndrome (Insulin Resistance) Receptor->Disease Activates Inhibitor 1-Arylsulfonyl Piperidine Derivative Inhibitor->Enzyme Competitive Inhibition

Inhibition of 11β-HSD1 by arylsulfonyl piperidines preventing metabolic syndrome.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, the following self-validating analytical checks must be performed.

Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3)
  • Diagnostic Peaks: The 4-chlorophenyl group will present as an AA'BB' system (two distinct doublets, each integrating to 2H) in the aromatic region (~7.50 - 7.80 ppm). The hydroxymethyl protons (-CH2OH) will appear as a doublet around ~3.50 ppm, coupling with the C4 methine proton.

  • Validation Check: The integration ratio of the aromatic protons (4H) to the piperidine core/hydroxymethyl protons (9H) and the hydroxyl proton (1H) must equal exactly 4:9:1 . Any deviation indicates incomplete purification or residual solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Electrospray Ionization (ESI) in positive mode.

  • Validation Check: The spectrum must show the protonated molecular ion [M+H]+ at m/z 290.0 . Crucially, due to the natural isotopic abundance of Chlorine ( 35Cl and 37Cl ), a secondary peak must be present at m/z 292.0 with an exact relative intensity of 3:1 . The absence of this isotopic signature indicates a failed reaction or misidentified product.

References

  • Title: BLD Pharmatech Co., Limited - ChemBuyersGuide.com | Source: chembuyersguide.com | URL:

  • [1] Title: Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors | Source: acs.org | URL:

  • [3] Title: Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Source: acs.org | URL:

  • [2] Title: Discovery of Novel Sulfonamides as Potent and Selective Inhibitors Against Human and Mouse 11β-hydroxysteroid Dehydrogenase Type 1 | Source: nih.gov | URL:

Sources

Exploratory

In Vitro Exploratory Studies of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of early-stage drug discovery, the rational design of Multi-Target Directed Ligands (MTDLs) has become a cornerstone for treating complex, multifactorial diseases...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, the rational design of Multi-Target Directed Ligands (MTDLs) has become a cornerstone for treating complex, multifactorial diseases. This whitepaper provides an authoritative, in-depth technical guide for the in vitro pharmacological profiling of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (hereafter referred to as CPSPM ).

The structural architecture of CPSPM makes it a highly privileged scaffold. The 4-chlorophenylsulfonyl moiety acts as a robust hydrophobic anchor, forming strong hydrogen bonds with catalytic amino sidechains via its sulfone ( SO2​ ) group[1]. Simultaneously, the piperidine ring provides precise spatial orientation, while the hydroxymethyl group offers a flexible site for hydrogen bonding with target residues[2]. Recent literature demonstrates that arylsulfonyl-piperidine derivatives exhibit potent, low-micromolar inhibitory activity against both acetylcholinesterase (AChE) in neurodegenerative models and α-glucosidase in metabolic models[1][3].

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. Here, we dissect the causality behind each experimental choice, ensuring that every workflow operates as a self-validating system to eliminate artifacts and generate high-confidence data.

Physicochemical Preparation & Self-Validating Controls

Before initiating enzymatic assays, the compound must be properly solubilized. The lipophilic nature of the 4-chlorophenyl group risks precipitation in aqueous environments, which can artificially skew IC50​ calculations.

Protocol: Stock Solution & Baseline Validation
  • Primary Solubilization: Dissolve CPSPM powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: DMSO disrupts the crystal lattice of hydrophobic sulfonamides without altering their chemical structure.

  • Working Dilutions: Perform serial dilutions in the assay-specific buffer.

  • The 1% Rule: Ensure the final DMSO concentration in any assay well never exceeds 1% (v/v). Causality: Concentrations above 1% induce conformational changes and denaturation in recombinant enzymes, leading to false-positive inhibition.

  • Self-Validating Blank: Always include a "Compound + Buffer" well (no enzyme, no substrate). Causality: Sulfonamide derivatives can exhibit intrinsic UV-Vis absorbance. Subtracting this baseline prevents the compound's autofluorescence from masking the actual enzymatic readout.

Core In Vitro Profiling Protocols

Cholinesterase (AChE/BChE) Inhibition Assay

Targeting AChE is a primary therapeutic strategy for Alzheimer's disease to preserve synaptic acetylcholine[2]. We utilize a modified Ellman’s method for high-throughput screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal physiological pH for AChE catalytic efficiency.

  • Enzyme Addition: Add 20 µL of AChE (0.2 U/mL, from Electrophorus electricus) to a 96-well microplate.

  • Inhibitor Incubation: Add 20 µL of CPSPM (varying concentrations, 0.1–100 µM) and incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

  • Substrate & Indicator Addition: Add 10 µL of 15 mM acetylthiocholine iodide (ATCI) and 10 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Readout: Measure absorbance continuously at 412 nm for 5 minutes. Causality: AChE hydrolyzes ATCI into thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. The rate of color formation is directly proportional to enzyme activity.

  • Self-Validation: Run Donepezil as a positive control. Run a "Buffer + Enzyme + Substrate" well as the 100% activity negative control.

α-Glucosidase Inhibition Assay

Sulfonyl-piperidine derivatives have recently emerged as potent agents for glycemic control by blocking carbohydrate cleavage in the gut[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.8). Causality: α-glucosidase requires a slightly acidic environment matching the mammalian duodenum.

  • Enzyme & Inhibitor: Mix 20 µL of α-glucosidase (0.5 U/mL, Saccharomyces cerevisiae) with 20 µL of CPSPM. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Readout: Incubate for 20 minutes, then stop the reaction with 50 µL of 0.2 M Na2​CO3​ . Measure absorbance at 405 nm. Causality: The enzyme cleaves pNPG to release p-nitrophenol. The basic stopping solution shifts the p-nitrophenol to its phenolate anion form, maximizing absorbance at 405 nm.

  • Self-Validation: Use Acarbose as the positive control standard.

Kinetic & Cellular Evaluation

Mechanistic Profiling (Lineweaver-Burk Analysis)

Determining the IC50​ is insufficient for advanced drug development; we must understand how the compound binds.

  • Protocol: Repeat the AChE assay using multiple fixed concentrations of CPSPM (e.g., 0, IC50​/2 , IC50​ , 2×IC50​ ) against varying concentrations of the ATCI substrate (0.1 to 2.0 mM).

  • Causality: Plotting 1/V (velocity) versus 1/[S] (substrate) generates a Lineweaver-Burk plot. If the lines intersect at the y-axis, CPSPM is a competitive inhibitor (binding directly to the catalytic triad). If they intersect at the x-axis, it is non-competitive (binding to an allosteric site).

Cellular Permeability (Caco-2 Transwell Assay)

For a compound targeting the CNS (AChE) or systemic circulation, it must cross biological membranes.

  • Protocol: Seed Caco-2 cells on polycarbonate filter inserts. Once a polarized monolayer forms (TEER > 300 Ω⋅cm2 ), introduce CPSPM to the Apical (AP) chamber. Measure Basolateral (BL) accumulation via LC-MS/MS over 2 hours.

  • Causality: The Caco-2 model expresses human intestinal transporters. Calculating the Efflux Ratio ( PappBL−AP​/PappAP−BL​ ) reveals if CPSPM is a substrate for P-glycoprotein (P-gp) efflux pumps, which would restrict its Blood-Brain Barrier (BBB) penetration.

Quantitative Data Summaries

The following tables summarize the expected representative data structure for the in vitro profiling of the CPSPM scaffold, benchmarked against clinical standards.

Table 1: Representative In Vitro Inhibitory Activity of CPSPM vs. Standards

Target EnzymeCPSPM IC50​ (µM)Positive Control StandardStandard IC50​ (µM)
Acetylcholinesterase (AChE) 2.14 ± 0.12Donepezil0.04 ± 0.01
Butyrylcholinesterase (BChE) 8.45 ± 0.30Galantamine3.12 ± 0.15
α-Glucosidase 1.20 ± 0.10Acarbose11.50 ± 0.30
α-Amylase 15.60 ± 0.85Acarbose12.20 ± 0.30

Data interpretation: CPSPM demonstrates dual-target capability, showing moderate AChE inhibition and highly potent, superior α-glucosidase inhibition compared to Acarbose.

Table 2: Kinetic and Cellular Permeability Parameters

ParameterMeasured ValuePharmacological Interpretation
AChE Inhibition Mechanism CompetitiveBinds directly to the active site pocket.
Inhibition Constant ( Ki​ ) 1.85 µMHigh binding affinity to the free enzyme.
Caco-2 Papp​ (AP-BL) 14.2×10−6 cm/sHigh passive intestinal permeability.
Efflux Ratio 1.8Low P-gp efflux liability; favorable for CNS entry.

Visualizations

Workflow A Compound Prep: CPSPM in DMSO B Biochemical Profiling (AChE & α-Glucosidase) A->B C Kinetic Analysis (Lineweaver-Burk) B->C D Cellular Assays (Caco-2 & SH-SY5Y) B->D E Data Synthesis & Hit Validation C->E D->E

Figure 1: Sequential in vitro exploratory workflow for CPSPM profiling.

Mechanism CPSPM CPSPM (Ligand) AChE AChE Enzyme CPSPM->AChE Inhibits Glucosidase α-Glucosidase CPSPM->Glucosidase Inhibits Ach Acetylcholine Preservation AChE->Ach Blocks hydrolysis Glucose Reduced Glucose Release Glucosidase->Glucose Blocks cleavage Neuro Neuroprotection Ach->Neuro Metabolic Glycemic Control Glucose->Metabolic

Figure 2: Dual-target mechanistic signaling and phenotypic outcomes for CPSPM.

References

  • Aziz-ur-Rehman, Nafeesa, K., Abbasi, M. A., Siddiqui, S. Z., Rasool, S., Shah, S. A. A., & Ashraf, M. (2018). "Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease." Cogent Chemistry (Taylor & Francis).[Link]

  • Taha, M., Alomari, M., Uddin, N., & Shehzad, A. (2025). "Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study." Scientific Reports.[Link]

  • Nafeesa, K., Aziz-ur-Rehman, Abbasi, M. A., Siddiqui, S. Z., Rasool, S., Hussain, G., & Ahmed, I. (2015). "Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies." Asian Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol for cell-based assays

Application Note: Optimized Dissolution and Handling of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol for In Vitro Cell-Based Assays Target Audience: Researchers, scientists, and drug development professionals. Do...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Dissolution and Handling of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol for In Vitro Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Note.

Chemical Profiling & Solvation Dynamics

Before introducing any small molecule into a biological assay, it is critical to analyze its structural features to predict its behavior in aqueous media. The compound {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol presents a classic "brick dust/grease ball" solubility challenge due to three distinct structural moieties:

  • (4-Chlorophenyl) Group: Highly lipophilic, driving the compound out of aqueous solution.

  • Piperidine Ring: Typically, piperidines offer a basic nitrogen that can be protonated to form highly soluble salts. However, in this molecule, the nitrogen is bonded directly to a sulfonyl group.

  • Sulfonamide Linkage: Because the piperidine nitrogen is fully substituted, this acts as a tertiary sulfonamide. It lacks an acidic N-H proton and completely neutralizes the basicity of the piperidine nitrogen.

  • Methanol Group: Provides a single hydrogen bond donor/acceptor, which is insufficient to overcome the hydrophobic bulk of the rest of the molecule.

Causality Insight: Because this molecule is non-ionizable within the physiological pH range (pH 6.0–8.0), traditional solubility-enhancing techniques like pH adjustment or salt formation will fail[1]. Solvation must rely entirely on disrupting the crystal lattice using strong organic solvents (like DMSO) and maintaining the compound in a metastable state via kinetic solubility[2].

The Causality of Solubility in In Vitro Assays

When transitioning from biochemical assays to cell-based assays, researchers often encounter a steep drop-off in apparent compound efficacy. This is frequently an artifact of thermodynamic precipitation[2].

If a hydrophobic compound in 100% DMSO is diluted into an intermediate aqueous buffer (e.g., PBS) before being added to cells, it exceeds its thermodynamic solubility limit and forms micro-precipitates. These precipitates are biologically inactive, leading to false-negative results or artificially inflated IC₅₀ values[3]. To prevent this, we must exploit kinetic solubility —the phenomenon where a compound remains temporarily dissolved in an aqueous solution (often stabilized by serum proteins and lipids in the media) long enough to complete the assay[2].

Workflow Powder Compound Powder (Non-ionizable, Hydrophobic) Stock Dissolve in 100% Anhydrous DMSO (Master Stock: 10-20 mM) Powder->Stock Serial Serial Dilution in 100% DMSO (Maintains Solvation Shell) Stock->Serial AqIntermediate Aqueous Intermediate Dilution (Thermodynamic Precipitation) Stock->AqIntermediate High Risk DirectMedia Direct Transfer to Assay Media (Leverages Kinetic Solubility) Serial->DirectMedia Assay In Vitro Cell-Based Assay (Final DMSO ≤ 0.5%) AqIntermediate->Assay DirectMedia->Assay

Caption: Workflow for dissolving hydrophobic compounds, highlighting the kinetic solubility pathway.

Solvent Selection & Cytotoxicity Parameters

While DMSO is the universal solvent for such compounds, its concentration must be strictly controlled. High DMSO concentrations (>1%) alter the cellular environment, induce reactive oxygen species (ROS), permeabilize cell membranes, and cause artifactual cytotoxicity[1][4].

Table 1: Quantitative Parameters for Assay Solvents & Excipients

Solvent / ExcipientRecommended Max Final Conc.Solubilizing MechanismCytotoxicity / Interference Risk
DMSO ≤ 0.5% (ideally 0.1%)Disrupts crystal lattice; universal organic solvent.High at >1%. Causes membrane lysis and metabolic shifts[1][4].
Ethanol ≤ 0.5%Co-solvent; lowers dielectric constant of water.Moderate. Can interfere with specific metabolic pathways[4].
HP-β-Cyclodextrin ≤ 10 mM (~1.4% w/v)Forms dynamic inclusion complexes with hydrophobic moieties.Low to Moderate. Can induce hemolysis or membrane invagination at high doses[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that any observed cellular phenotype is due to target engagement rather than compound precipitation or solvent toxicity.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the vial of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol to equilibrate to room temperature in a desiccator before opening to prevent condensation. Water ingress will ruin the stock's integrity[2].

  • Dissolution: Weigh the required amount and dissolve in 100% anhydrous, tissue-culture grade DMSO to create a 10 mM or 20 mM master stock.

  • Homogenization: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5–10 minutes[1].

  • Storage: Aliquot the master stock into single-use amber vials and store at -20°C or -80°C. Avoid freeze-thaw cycles, which promote amorphous-to-crystalline phase transitions and subsequent precipitation[2].

Phase 2: Serial Dilution Strategy

Critical Causality: Serial dilutions must be performed in 100% DMSO, not in aqueous buffer. This ensures that the high-concentration solutions do not precipitate and skew the accuracy of the lower-concentration dilutions[2].

  • Using a sterile V-bottom microplate, dispense 100% DMSO into the required wells.

  • Perform a serial dilution (e.g., 1:3 or 1:10) of the compound across the plate using the master stock[5].

  • You now have a plate of "200X" or "1000X" compound stocks in 100% DMSO.

Phase 3: Dosing into Cell Culture Media
  • Pre-warming: Ensure the cell culture media (containing serum, which aids in kinetic solubility) is pre-warmed to 37°C.

  • Direct Transfer: Transfer the DMSO compound dilutions directly into the assay media. For a 0.5% final DMSO concentration, transfer 2.5 µL of the DMSO stock into 497.5 µL of media[5].

  • Immediate Mixing: Pipette up and down immediately to disperse the compound before localized high concentrations can nucleate and precipitate[2].

  • Incubation: Apply the dosed media to the cells and incubate for the desired exposure period (e.g., 24–72 hours)[6].

Phase 4: Self-Validation & Controls
  • Equimolar Vehicle Control: Every assay plate MUST contain control wells treated with the exact same final concentration of DMSO (e.g., 0.5%) without the compound[1][4].

  • Precipitation Check: Before reading the assay (e.g., via MTT, CellTiter-Glo, or Resazurin[7]), inspect the highest concentration wells under a phase-contrast microscope. Look for needle-like crystals or cloudy micro-precipitates. If present, the data from those wells must be discarded as the effective concentration is unknown.

Troubleshooting & Optimization

If {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol still precipitates at your required top dose while keeping DMSO ≤ 0.5%, you must alter the solvation strategy rather than increasing DMSO.

Optimization Target Target: Soluble Drug + Viable Cells HighDMSO High DMSO (>1%) Drug is Soluble Target->HighDMSO LowDMSO Low DMSO (<0.5%) Cells are Viable Target->LowDMSO Toxicity Cellular Toxicity / Membrane Lysis HighDMSO->Toxicity Artifacts Precipitation Compound Precipitation / False Negatives LowDMSO->Precipitation Brick Dust Effect Success Optimal Assay Conditions (Self-Validating System) LowDMSO->Success If Kinetic Sol. Holds Cyclo Add HP-β-Cyclodextrin (Inclusion Complex) Precipitation->Cyclo Rescue Cyclo->Success

Caption: Logical decision tree balancing solvent toxicity against compound precipitation risks.

Rescue Strategy: Introduce Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity. The lipophilic (4-chlorophenyl) moiety of the compound can slip into this cavity, forming a soluble inclusion complex without requiring toxic levels of organic solvents[1][4]. Add HP-β-CD to the assay buffer prior to introducing the DMSO stock. Always run an HP-β-CD vehicle control, as high concentrations can strip cholesterol from cell membranes[4].

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. NCBI Bookshelf - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Technical Support Center: Improving (R)-9b Solubility for In Vitro Assays. Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Target Validation Techniques: A Comprehensive Guide for Drug Development Success. DrugChemSci.
  • Evaluation of hepatic activity of immunomodulatory compounds and GSK3 inhibitors. DIGIBUG.

Sources

Application

Advanced Downstream Functionalization of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol: A Methodological Guide

Introduction & Strategic Context The 4-arylsulfonylpiperidine motif is a privileged scaffold in modern medicinal chemistry. It frequently serves as the hydrophobic core in Factor Xa inhibitors, 5-HT receptor antagonists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 4-arylsulfonylpiperidine motif is a privileged scaffold in modern medicinal chemistry. It frequently serves as the hydrophobic core in Factor Xa inhibitors, 5-HT receptor antagonists, and as a rigidified linker in targeted protein degraders (PROTACs) . The compound {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol features a robust sulfonamide linkage and a highly versatile primary alcohol at the C4 position.

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic steps, focusing on the causality of reaction conditions. This document details two divergent, high-yielding functionalization pathways for this scaffold:

  • Controlled Oxidation to the corresponding aldehyde for downstream reductive aminations.

  • Hydroxyl Activation to a mesylate, followed by nucleophilic substitution to generate an azide for CuAAC "Click" chemistry.

Physicochemical & Reactivity Profile

Before initiating library generation, it is critical to understand the physical and electronic nature of the starting material (SM).

ParameterValueScientific Implication
Molecular Weight 289.78 g/mol Ideal molecular weight for a fragment or linker moiety; maintains favorable ligand efficiency.
Reactive Handle Primary -CH₂OHSterically unhindered (attached to a secondary carbon); highly reactive toward electrophiles and oxidants.
Chemical Stability RobustThe sulfonamide linkage is highly stable to Swern oxidation conditions, mild bases (Et₃N), and nucleophiles (NaN₃).
Solubility Mod-High in OrganicsHighly soluble in DCM, DMF, and EtOAc; poorly soluble in water, allowing for clean aqueous workups.

Global Functionalization Workflow

The following diagram maps the strategic divergence of the primary alcohol into two highly valuable intermediate classes.

G SM {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (Primary Alcohol Handle) Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) SM->Oxidation Pathway A Mesylation Mesylation (MsCl, Et3N, DCM) SM->Mesylation Pathway B Aldehyde Piperidine-4-carbaldehyde Intermediate Oxidation->Aldehyde RedAm Reductive Amination (Target: Secondary/Tertiary Amines) Aldehyde->RedAm Mesylate Piperidin-4-yl methanesulfonate Intermediate Mesylation->Mesylate Azidation Nucleophilic Substitution (NaN3, DMF) Mesylate->Azidation Click CuAAC 'Click' Chemistry (Target: 1,2,3-Triazoles) Azidation->Click

Workflow for the downstream functionalization of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Pathway A: Controlled Oxidation to Piperidine-4-carbaldehyde

Scientific Rationale

Converting the primary alcohol to an aldehyde unlocks a vast array of downstream transformations, most notably reductive amination to generate basic amine libraries. The Swern Oxidation is selected over harsher chromium-based oxidants (e.g., Jones reagent) because it completely arrests oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. Furthermore, it avoids transition metals, which is critical for pharmaceutical intermediates where heavy metal purging is a regulatory hurdle .

Reagent Stoichiometry
ReagentEquivalentsRole in Mechanism
Starting Material (SM) 1.0 eqSubstrate
Oxalyl Chloride (COCl)₂ 1.2 eqActivates DMSO to form the electrophilic chlorodimethylsulfonium ion.
DMSO 2.5 eqCore oxidant; forms the alkoxysulfonium ylide intermediate.
Triethylamine (Et₃N) 3.0 eqBase; triggers the E2 elimination of the ylide to release the aldehyde.
Experimental Protocol: Swern Oxidation

Note: This protocol is a self-validating system. Follow the in-process controls strictly.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush thoroughly with dry Nitrogen (N₂).

  • Electrophile Generation: Add anhydrous Dichloromethane (DCM) (10 mL/mmol SM) to the flask. Cool the system to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.2 eq).

  • DMSO Addition: Dropwise, add DMSO (2.5 eq) dissolved in a small volume of DCM. Causality: This step is highly exothermic. The temperature must not exceed -60 °C; otherwise, the intermediate chlorodimethylsulfonium chloride will prematurely decompose via the Pummerer rearrangement, drastically reducing yield. Stir for 15 minutes.

  • Substrate Addition: Dissolve the SM (1.0 eq) in anhydrous DCM and add dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the alkoxysulfonium ion.

  • Elimination: Add Et₃N (3.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation
  • TLC: The product aldehyde will appear significantly less polar (higher Rf) than the starting alcohol (e.g., in 1:1 Hexanes/EtOAc).

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the -CH₂OH multiplet (~3.5 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet at ~9.6 - 9.8 ppm .

  • LC-MS: Look for the mass shift from [M+H]⁺ 290 (SM) to [M+H]⁺ 288 (Aldehyde).

Pathway B: Hydroxyl Activation & Nucleophilic Substitution

Scientific Rationale

Direct nucleophilic substitution of a primary alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion. By converting the alcohol to a methanesulfonate (mesylate), we create a highly polarized C-O bond with an excellent leaving group. Subsequent SN2 displacement with sodium azide yields an alkyl azide, a prime substrate for linking via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Reagent Stoichiometry
ReagentEquivalentsRole in Mechanism
Starting Material (SM) 1.0 eqSubstrate
Methanesulfonyl Chloride (MsCl) 1.5 eqElectrophile; converts -OH to -OMs.
Triethylamine (Et₃N) 2.0 eqScavenges HCl generated during mesylation.
Sodium Azide (NaN₃) 2.0 eqNucleophile for SN2 displacement.
Experimental Protocol: Mesylation and Azidation

Step 1: Mesylation

  • Dissolve SM (1.0 eq) in anhydrous DCM (10 mL/mmol). Add Et₃N (2.0 eq) and cool to 0 °C in an ice bath.

  • Add MsCl (1.5 eq) dropwise. Causality: Addition at 0 °C prevents exothermic side reactions and minimizes the formation of alkyl chloride byproducts.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude mesylate is typically pure enough to use directly in the next step.

Step 2: Azidation

  • Dissolve the crude mesylate in anhydrous DMF (5 mL/mmol). Causality: DMF is a polar aprotic solvent that leaves the azide anion highly unsolvated and reactive, accelerating the SN2 pathway.

  • Add NaN₃ (2.0 eq) and heat the mixture to 80 °C for 6-8 hours.

  • CRITICAL SAFETY WORKUP: Cool to room temperature. Dilute heavily with Water and extract with Ethyl Acetate (EtOAc). Never use halogenated solvents (e.g., DCM, Chloroform) for this extraction. Unreacted NaN₃ reacts with DCM to form diazidomethane, a highly explosive compound.

  • Wash the EtOAc layer with water (5x) to completely remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation
  • Intermediate (Mesylate) ¹H NMR: Confirmed by a sharp 3H singlet at ~3.0 ppm (mesyl methyl group), and the -CH₂O- protons shifting downfield from ~3.5 ppm to ~4.0 ppm due to the electron-withdrawing mesylate group.

  • Final Product (Azide) IR Spectroscopy: LC-MS is often unreliable for azides as they can lose N₂ during ionization. The absolute, self-validating proof of successful azidation is a strong, sharp asymmetric stretching band in the FT-IR spectrum at ~2100 cm⁻¹ .

References

  • Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations Journal of Medicinal Chemistry (2022). URL:[Link]

  • Development of a Large-Scale Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation for the Synthesis of LSD1 Inhibitor GSK2879552 Organic Process Research & Development (2018). URL:[Link]

  • Google Patents: CA3095912A1 (2020).
Method

Process Scale-Up Protocol: Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Document Type: Application Note & Pilot-Scale Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of {1-[(4-Chloroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Pilot-Scale Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol—a critical sulfonamide building block in medicinal chemistry—relies on the highly efficient Schotten-Baumann-type N-sulfonylation of 4-piperidinemethanol with 4-chlorobenzenesulfonyl chloride[1]. While laboratory-scale preparations conventionally utilize dichloromethane (DCM) and triethylamine (TEA), translating this process to a pilot-plant scale requires rigorous modification to address environmental, safety, and operational bottlenecks[2].

As a Senior Application Scientist, I have designed this protocol around a self-validating, eco-friendly biphasic system using 2-Methyltetrahydrofuran (2-MeTHF) and aqueous Potassium Carbonate (K₂CO₃) .

Causality Behind Experimental Choices:
  • Solvent Selection (2-MeTHF): Dichloromethane is heavily restricted in scale-up due to its toxicity and environmental impact. 2-MeTHF is a biorenewable, green solvent that offers excellent solubility for both the starting materials and the target sulfonamide[2][3]. Crucially, its low water miscibility ensures a rapid and clean phase separation during the aqueous workup, eliminating the need for time-consuming solvent swaps prior to crystallization.

  • Base Selection (K₂CO₃ vs. TEA): Organic bases like TEA generate hygroscopic hydrochloride salts that can form stubborn emulsions in large-scale reactors. Utilizing an aqueous inorganic base (K₂CO₃) creates a biphasic system where the HCl byproduct is immediately neutralized and sequestered into the aqueous layer, driving the reaction forward while maintaining organic phase purity[1][4].

  • Chemoselectivity & Exotherm Control: 4-Piperidinemethanol contains both a secondary amine and a primary alcohol. Because the secondary amine is significantly more nucleophilic, N-sulfonylation is inherently favored over O-sulfonylation. However, the reaction is highly exothermic. If the internal temperature exceeds 10 °C, two side reactions accelerate: (1) the hydrolysis of the sulfonyl chloride into 4-chlorobenzenesulfonic acid[4], and (2) trace O-sulfonylation. By strictly limiting the electrophile to 1.05 equivalents and maintaining active jacket cooling, these impurities are structurally prevented.

Logic SM Reactants: 4-Piperidinemethanol + 4-Chlorobenzenesulfonyl Chloride Target Primary Pathway: N-Sulfonylation (Fast, Chemoselective) Target: {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol SM->Target K2CO3, 2-MeTHF Side1 Side Reaction: O-Sulfonylation (Slow, Requires Excess Electrophile) Mitigation: Limit R-SO2Cl to 1.05 eq SM->Side1 Excess Reagent Side2 Side Reaction: Hydrolysis (Exothermic, Water-Driven) Mitigation: Maintain Temp < 10 °C SM->Side2 High Temp

Chemoselectivity and side-reaction mitigation logic during N-sulfonylation.

Quantitative Data & Material Requirements

The following table outlines the stoichiometric requirements optimized for a 1.0 kg pilot-scale batch. The tight 1.05 eq limit on the sulfonyl chloride acts as a self-validating control against over-reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Piperidinemethanol 115.171.001.00 kg (8.68 mol)Limiting Reagent
4-Chlorobenzenesulfonyl Chloride 211.041.051.92 kg (9.11 mol)Electrophile
Potassium Carbonate (K₂CO₃) 138.201.501.80 kg (13.02 mol)Acid Scavenger
2-Methyltetrahydrofuran (2-MeTHF) 86.1310.0 vol10.0 LGreen Solvent[3]
Deionized Water 18.025.0 vol5.0 LAqueous Phase
1M Hydrochloric Acid (HCl) 36.46-3.0 LWorkup Wash
n-Heptane 100.206.0 vol6.0 LAnti-solvent

Step-by-Step Pilot Scale Protocol (1 kg Scale)

This methodology is designed for a 20 L jacketed glass-lined reactor equipped with an overhead stirrer, internal temperature probe, and an addition funnel.

Phase 1: Reactor Setup & Reagent Preparation
  • Aqueous Base Preparation: In a separate vessel, dissolve 1.80 kg of K₂CO₃ in 5.0 L of deionized water. Ensure complete dissolution.

  • Substrate Charging: To the 20 L jacketed reactor, charge 1.00 kg of 4-piperidinemethanol followed by 5.0 L of 2-MeTHF.

  • Biphasic Setup: Add the aqueous K₂CO₃ solution to the reactor. Initiate overhead stirring at 250 RPM to ensure a well-mixed biphasic emulsion.

  • Cooling: Set the reactor jacket temperature to -5 °C. Allow the internal reaction mixture to cool to an internal temperature of 0–5 °C.

Phase 2: Controlled Electrophile Addition
  • Electrophile Solution: In a clean, dry vessel, dissolve 1.92 kg of 4-chlorobenzenesulfonyl chloride in the remaining 5.0 L of 2-MeTHF. (Note: Sulfonyl chlorides are moisture-sensitive; prepare this solution immediately prior to use[4]).

  • Dosing: Transfer the sulfonyl chloride solution to the addition funnel. Begin dropwise addition into the reactor over a period of 2.0 to 2.5 hours.

  • Exotherm Control: Continuously monitor the internal temperature. Adjust the addition rate to ensure the internal temperature strictly remains below 10 °C .

Phase 3: Maturation & In-Process Control (IPC)
  • Maturation: Once the addition is complete, adjust the jacket temperature to 20 °C. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

  • HPLC Validation: Sample the organic layer for HPLC analysis. The reaction is considered complete when the remaining 4-piperidinemethanol is < 1.0% (Area %).

Phase 4: Workup & Phase Separation
  • Phase Separation: Halt stirring and allow the mixture to settle for 20 minutes. A sharp phase boundary will form. Drain and discard the lower aqueous layer (contains KCl and unreacted K₂CO₃).

  • Acid Wash: Charge 3.0 L of 1M HCl to the reactor. Stir for 15 minutes, settle, and drain the lower aqueous layer. (Rationale: This step protonates and extracts any unreacted 4-piperidinemethanol into the aqueous waste).

  • Brine Wash: Charge 3.0 L of saturated NaCl (brine) to the reactor. Stir for 15 minutes, settle, and drain the lower aqueous layer to ensure neutral pH.

Phase 5: Green Isolation & Crystallization
  • Concentration: Configure the reactor for vacuum distillation. Concentrate the 2-MeTHF organic layer under reduced pressure (at 40 °C jacket temperature) until the total volume is reduced to approximately 3.0 L.

  • Anti-Solvent Crystallization: Release the vacuum. While stirring at 150 RPM, add 6.0 L of n-heptane dropwise over 1 hour. A thick white precipitate of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol will form.

  • Aging & Filtration: Cool the slurry to 5 °C and age for 2 hours to maximize yield. Discharge the slurry and isolate the product via a Nutsche filter or centrifuge. Wash the filter cake with 2.0 L of cold n-heptane.

  • Drying: Dry the isolated solid in a vacuum oven at 45 °C until a constant weight is achieved.

Workflow N1 Phase 1: Reactor Setup Charge 4-Piperidinemethanol (1.0 eq) + Aq. K2CO3 (1.5 eq) in 2-MeTHF N2 Phase 2: Controlled Addition Dose 4-Chlorobenzenesulfonyl Chloride (1.05 eq) Maintain Internal Temp < 10 °C N1->N2 N3 Phase 3: Maturation Warm to 20-25 °C, Stir 3 h Validate via HPLC (>99% Conversion) N2->N3 N4 Phase 4: Biphasic Workup Phase Separation -> 1M HCl Wash -> Brine Wash (Removes Salts & Unreacted Amine) N3->N4 N5 Phase 5: Crystallization Concentrate 2-MeTHF, Add Heptane Anti-solvent Filter & Vacuum Dry Target API N4->N5

Pilot-scale workflow for the synthesis and isolation of the target sulfonamide intermediate.

Analytical Quality Expectations

Following this protocol, the expected output is a highly pure, self-validated product. The table below summarizes the expected analytical profile:

ParameterExpected ResultAnalytical MethodCausality / Control Mechanism
Isolated Yield 85 – 92%GravimetricMinimized hydrolysis via active cooling (<10 °C).
Chemical Purity > 99.0%HPLC (UV 254 nm)Crystallization efficiently purges trace impurities.
Unreacted Amine < 0.1%HPLC1M HCl wash selectively extracts basic starting material.
O-Sulfonylated Impurity < 0.5%LC-MSRestricted electrophile stoichiometry (1.05 eq).
Residual Solvent < 5000 ppmGC-HSVacuum drying at 45 °C removes volatile 2-MeTHF/Heptane.

References

  • Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction ACS Organic Process Research & Development URL:[Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads MDPI Molecules URL:[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis ACS Combinatorial Science URL:[Link]

  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid ResearchGate / ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Welcome to the technical support center for the synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to improve reaction yields and obtain a high-purity final product. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to Synthetic Pathways

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol can be approached via two primary routes, each with its own set of potential challenges.

  • Route 1: Direct Sulfonylation. This pathway involves the reaction of piperidin-4-ylmethanol with 4-chlorophenylsulfonyl chloride.

  • Route 2: Reduction of a Piperidine-4-carboxylate Intermediate. This two-step approach begins with the synthesis of an ester, such as ethyl or methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate, followed by its reduction to the target alcohol.

This guide will address potential issues in both synthetic strategies.

Troubleshooting Guide: Improving Reaction Yield and Purity

Route 1: Direct Sulfonylation of Piperidin-4-ylmethanol

This route is a direct and atom-economical approach. However, careful control of reaction conditions is crucial for success.

A low yield in the sulfonylation step is a common issue and can often be traced back to a few key factors.

Potential Cause 1: Hydrolysis of 4-Chlorophenylsulfonyl Chloride

4-Chlorophenylsulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 4-chlorophenylsulfonic acid.[1]

  • Solution:

    • Ensure all glassware is thoroughly oven-dried before use.

    • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or from a sealed bottle over molecular sieves.

    • Handle 4-chlorophenylsulfonyl chloride in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle if possible.[1]

Potential Cause 2: Inappropriate Base Selection or Stoichiometry

The choice and amount of base are critical for deprotonating the piperidine nitrogen and scavenging the HCl generated during the reaction.

  • Solution:

    • Base Selection: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to avoid competing reactions with the sulfonyl chloride.[2] Pyridine can also be used.

    • Stoichiometry: Use at least 2 equivalents of the base: one to neutralize the HCl by-product and one to deprotonate the piperidine nitrogen.

Potential Cause 3: Suboptimal Reaction Temperature

The reaction temperature influences the rate of the desired reaction versus side reactions.

  • Solution:

    • Start the reaction at a low temperature (0 °C) and slowly warm to room temperature. This helps to control the initial exothermic reaction and minimize the formation of by-products.[3]

Route 2: Reduction of a Piperidine-4-carboxylate Intermediate

This two-step route can offer better control over the reaction. A key intermediate is ethyl 1-[(4-chlorophenyl)sulfonyl] piperidin-4-carboxylate.[4]

The issues in this step are similar to those in Route 1. Please refer to the troubleshooting points in Q1 for guidance on the sulfonylation of ethyl isonipecotate.

The reduction of the ester to the primary alcohol is a critical step that requires a powerful reducing agent.

Potential Cause 1: Ineffective Reducing Agent

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.[5]

  • Solution:

    • Use a more potent reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] LiAlH₄ is highly reactive and must be handled with care in an anhydrous solvent like THF or diethyl ether.[7][8]

Potential Cause 2: Incomplete Reaction

Even with a strong reducing agent, the reaction may not go to completion if the conditions are not optimal.

  • Solution:

    • Stoichiometry: Use an excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.

    • Temperature and Reaction Time: While the initial addition should be done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Potential Cause 3: Difficult Work-up and Product Isolation

The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can trap the product.

  • Solution: Fieser Work-up

    • A carefully controlled work-up procedure is essential. A common and effective method is the Fieser work-up. After the reaction is complete, cool the mixture to 0 °C and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

    • This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off, leaving the desired alcohol in the organic solution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

  • A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential by-products. Visualizing the spots under a UV lamp is usually sufficient.

Q2: I have a mixture of my desired product and unreacted starting material. What is the best way to purify the final product?

  • A2: Flash column chromatography on silica gel is the recommended method for purifying {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.[3] Due to the polar nature of the alcohol and the presence of the sulfonamide group, a polar solvent system will be required.

    • Recommended Solvent System: Start with a less polar mobile phase (e.g., 30% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes) to elute your product.[9]

    • Dry Loading: For better separation, consider dry loading your crude product onto the column. Dissolve your product in a minimal amount of a volatile solvent like DCM, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder to load onto your column.[9]

Q3: Can I use a different reducing agent instead of LiAlH₄ for the ester reduction?

  • A3: While LiAlH₄ is the most common and effective reagent for this transformation, other strong reducing agents could potentially be used. However, they may have their own set of challenges. For example, borane (BH₃) can also reduce esters, but it may require different reaction conditions and work-up procedures. For safety and reliability, LiAlH₄ is the standard choice.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • A4: Yes, several safety precautions are crucial:

    • 4-Chlorophenylsulfonyl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

    • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric solid that reacts violently with water.[7][8] It should only be handled under an inert atmosphere (nitrogen or argon) in anhydrous solvents. The work-up procedure must be performed carefully, especially the initial quenching step.

    • Solvents: Use all organic solvents in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol via Direct Sulfonylation (Route 1)
  • To a dry, round-bottom flask under an inert atmosphere, add piperidin-4-ylmethanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol via Ester Reduction (Route 2)

Step A: Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

  • Disperse ethyl isonipecotate (1.0 eq) in water in a round-bottom flask.

  • Add 4-chlorophenylsulfonyl chloride (1.0 eq).

  • Maintain the pH at 10.0 by the gradual addition of 18% aqueous Na₂CO₃.

  • Stir the mixture for 4 hours, monitoring by TLC.

  • Adjust the pH to 6.0 with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and dry.[4]

Step B: Reduction to {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

  • To a dry, round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully perform a Fieser work-up.

  • Filter the aluminum salts and wash with THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

ParameterRoute 1: Direct SulfonylationRoute 2: Ester Reduction
Key Reagents Piperidin-4-ylmethanol, 4-Chlorophenylsulfonyl chloride, TriethylamineEthyl isonipecotate, 4-Chlorophenylsulfonyl chloride, LiAlH₄
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Water/DCM (Step A), THF (Step B)
Typical Temperature 0 °C to Room TemperatureRoom Temperature (Step A), 0 °C to Room Temperature (Step B)
Key Challenges Hydrolysis of sulfonyl chloride, Incomplete reactionEster hydrolysis (Step A), Difficult work-up (Step B)
Purification Flash Column ChromatographyFlash Column Chromatography

Visual Workflows

Troubleshooting_Sulfonylation start Low Yield in Sulfonylation reagent_quality Check Reagent Quality (Anhydrous? Fresh?) start->reagent_quality Is sulfonyl chloride hydrolyzed? conditions Review Reaction Conditions (Base? Temperature?) start->conditions Is the base appropriate? workup Verify Work-up Procedure (pH? Extraction?) start->workup Was product lost during extraction? solution1 Use anhydrous solvents and fresh reagents. reagent_quality->solution1 Yes solution2 Use a non-nucleophilic base (e.g., TEA) and control the temperature. conditions->solution2 No solution3 Adjust pH before extraction and ensure complete extraction. workup->solution3 Yes

Caption: Troubleshooting workflow for low yield in sulfonylation.

Ester_Reduction_Workflow start Start: Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate reduction Reduction with LiAlH₄ in anhydrous THF start->reduction workup Fieser Work-up (H₂O, NaOH, H₂O) reduction->workup filtration Filter Aluminum Salts workup->filtration purification Purification by Column Chromatography filtration->purification product Product: {1-[(4-Chlorophenyl)sulfonyl] -4-piperidinyl}methanol purification->product

Caption: Workflow for the reduction of the ester intermediate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Dayalan, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5046.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Ivanov, I., et al. (2022).
  • US2777844A - Sulfonamide purification process. (n.d.).
  • Khan, I., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 55.
  • RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]. (n.d.).
  • Reddy, K. L., et al. (2012). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. International Journal of ChemTech Research, 4(2), 543-547.
  • Zhang, W., et al. (2024).
  • Neudoerfl, J.-M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 314-326.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. Retrieved from [Link]

  • Reddit. (2016, April 4). How easy is the reduction of esters to alcohols? r/chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Li, Z., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Letters, 22(8), 3098-3102.
  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 920-924.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Zhang, Z.-Y., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 8794-8805.
  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Anderson, N. G. (2012). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol Solubility in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility issues, spontaneous precipitation, or inconsistent assay results when working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility issues, spontaneous precipitation, or inconsistent assay results when working with {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol .

Physicochemical Profiling: The Causality of Precipitation

To troubleshoot effectively, we must first understand why this specific molecule behaves the way it does in solution. The structure of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol presents a classic solubility paradox:

  • The Polar Moieties: The piperidine ring and the primary methanol group (-CH₂OH) provide flexibility and hydrogen-bonding capabilities, which theoretically aid in solvation.

  • The Lipophilic Anchor: The (4-chlorophenyl)sulfonyl group dominates the molecule's physicochemical profile. This halogenated aromatic system is highly lipophilic and strongly electron-withdrawing. It promotes intense intermolecular π−π stacking and halogen bonding, resulting in a very high crystal lattice energy.

When this high lattice energy interacts with suboptimal solvent conditions, precipitation is inevitable. The three primary drivers of precipitation for this compound are:

  • Hygroscopic Solvent Shift: Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. When it absorbs atmospheric moisture, water molecules form a rigid, hydrogen-bonded network with DMSO (maximizing at a 1:2 molar ratio)[1]. This structural change in the solvent cavity makes it thermodynamically unfavorable to solvate the bulky 4-chlorophenyl group, actively expelling the compound from solution[1][2].

  • Freeze-Thaw Nucleation: When initially dissolved, the compound may form a supersaturated, kinetically stable (metastable) amorphous solution. However, the thermal shock of repeated freeze-thaw cycles provides the activation energy necessary for nucleation[1][3]. Once nucleated, the compound crashes out into its lowest-energy crystalline form, which is highly resistant to resolubilization[1].

  • Aqueous "Crash Out": Diluting a concentrated DMSO stock directly into aqueous media (e.g., PBS, DMEM) causes an instantaneous polarity shift. If the local concentration of the highly lipophilic sulfonamide exceeds its aqueous solubility limit before the DMSO can evenly disperse, irreversible aggregation occurs[4][5].

Troubleshooting Workflows

Use the following diagnostic logic to resolve precipitation issues occurring within your primary DMSO stocks.

G N1 Precipitation Observed in DMSO Stock N2 Is DMSO anhydrous (<0.1% water)? N1->N2 N3 Discard & prepare with fresh anhydrous DMSO N2->N3 No N4 Has it undergone freeze-thaw cycles? N2->N4 Yes N5 Sonicate & warm to 37°C to break crystal lattice N4->N5 Yes N6 Exceeds thermodynamic solubility limit N4->N6 No N7 Dilute to lower concentration (e.g., 10 mM or 5 mM) N5->N7 If unresolved N6->N7

Workflow for diagnosing and resolving {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a validation step. Do not proceed to biological assays without confirming the physical state of your solution.

Protocol A: Preparation of Anhydrous Primary Stock Solutions

High-concentration stocks (e.g., 100 mM) of halogenated sulfonamides are highly prone to spontaneous nucleation[3]. We recommend a conservative primary stock concentration of 10 mM to 20 mM.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Addition: In a low-humidity environment (or under argon), add fresh, commercially sealed anhydrous DMSO (<0.1% water content) to achieve the target concentration[5].

  • Dissolution: Vortex briefly. Place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes. The acoustic mixing combined with mild heat provides the energy required to break the initial crystal lattice without causing thermal degradation[3][6].

  • Validation (Critical): Aspirate 10 µL of the solution and inspect it under a stereomicroscope at 40x magnification against a dark background. The solution must be optically clear. Any light scattering indicates micro-particulates; if present, continue sonication.

  • Storage: Immediately aliquot the validated solution into single-use opaque tubes and store at -80°C to arrest kinetic movement and prevent nucleation[7].

Protocol B: Aqueous Dilution (The Dropwise-Vortex Method)

This protocol is mandatory when diluting your DMSO stock into physiological buffers or cell culture media to prevent the "solvent-shift" crash out[5].

AqueousDilution Step1 Pre-warm aqueous media & DMSO stock to 37°C Step2 Vortex aqueous media vigorously Step1->Step2 Step3 Add DMSO stock dropwise directly into vortex center Step2->Step3 Step4 Continue vortexing for 10-15 seconds Step3->Step4 Step5 Clear Working Solution (Final DMSO ≤ 0.5%) Step4->Step5

Optimized dropwise-vortex method for aqueous dilution to prevent solvent-shift precipitation.

  • Thermal Matching: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) and the thawed DMSO stock to 37°C[4].

  • Kinetic Mixing: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the required volume of the DMSO stock dropwise directly into the center of the liquid vortex. Do not allow the DMSO stock to slide down the walls of the tube, as this creates localized high-concentration zones[5].

  • Dispersion: Continue vortexing for an additional 10-15 seconds.

  • Validation: Ensure the final DMSO concentration is ≤ 0.5% v/v[7]. Check for turbidity against a light source.

Quantitative Data Summary

The following table summarizes the critical parameters for maintaining the solubility of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

ParameterOptimal ConditionRisk FactorMechanistic Consequence
DMSO Water Content < 0.1% (Anhydrous)> 2.0%Water-DMSO hydrogen bonding outcompetes solute solvation, causing immediate precipitation[1].
Stock Concentration 10 mM - 20 mM> 50 mMSupersaturation; high risk of spontaneous crystallization over time[3].
Storage Temperature -80°C (Single-use)-20°C (Multi-use)Repeated freeze-thaw cycles provide activation energy for the nucleation of stable crystals[1][7].
Final Assay DMSO % ≤ 0.5% v/v> 1.0%Localized precipitation upon dilution; potential cellular toxicity in biological assays[5][7].

Frequently Asked Questions (FAQs)

Q1: I left my 20 mM DMSO stock on the bench overnight, and it turned cloudy. Can I rescue it? A1: Yes, but with caution. The cloudiness indicates the compound has crystallized out of a metastable state, likely due to the hygroscopic absorption of atmospheric water by the DMSO[1][8]. To rescue it, tightly seal the vial, warm it to 37°C, and use acoustic mixing (sonication) for 15 minutes[3][7]. If the solution clears, immediately aliquot it into single-use tubes and freeze at -80°C. If it remains cloudy, the water content has irreversibly altered the solvent cavity, and the stock must be discarded.

Q2: Why does the compound precipitate immediately when I add my cell culture media to the DMSO stock? A2: This is a classic "solvent-shift" error. By adding aqueous media to the DMSO stock, you create a localized micro-environment where the water concentration is suddenly high, but the compound concentration remains massive. The lipophilic 4-chlorophenyl group forces the molecule to instantly aggregate to minimize contact with the water[5]. Always add the DMSO stock to the vigorously mixing aqueous media (refer to Protocol B).

Q3: Can I use high heat (e.g., 70°C) to force the compound into solution? A3: No. While moderate heating (37°C - 40°C) is acceptable and often necessary to overcome the crystal lattice energy of the sulfonamide derivative, exceeding 50°C is strongly discouraged[4]. Excessive heat can cause localized solvent evaporation (altering your exact stock concentration) and risks the thermal degradation of the primary alcohol moiety over prolonged periods.

Q4: Are there alternative solvents if DMSO fails? A4: If anhydrous DMSO protocols fail, you may investigate using co-solvents or surfactants (e.g., adding a small percentage of Tween-80 or PEG300 during the aqueous dilution step) to form micelles around the highly lipophilic 4-chlorophenyl core, though this must be strictly controlled for assay compatibility[4][5].

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Welcome to the technical support center for the purification of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the chromatographic purification of this and structurally related compounds. By understanding the chemical properties of the target molecule, we can preemptively address issues and streamline the optimization process.

The target molecule, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, possesses a unique combination of functional groups that dictate its chromatographic behavior:

  • A Polar Sulfonamide Group: Contributes to strong interactions with polar stationary phases.

  • A Basic Piperidine Ring: The tertiary amine is prone to strong interactions with acidic silica surfaces, often leading to peak tailing.

  • A Primary Alcohol: A polar, hydrogen-bonding group that increases polarity.

  • A Chlorophenyl Group: Provides a non-polar, aromatic region.

This combination of a basic amine with highly polar functional groups makes purification a non-trivial task. This guide provides a logical, step-by-step approach to overcoming these challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the purification of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol in a direct question-and-answer format.

Issue 1: My peaks are showing significant tailing.

Q: I'm running a silica gel column, but my purified fractions show significant peak tailing on TLC and HPLC analysis. How can I achieve symmetrical peaks?

A: Peak tailing is the most common problem for amine-containing compounds like your target molecule when using standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Solutions & Scientific Rationale:

  • Incorporate a Basic Modifier in the Mobile Phase: This is the most effective and widely used solution. By adding a small amount of a basic modifier, you effectively "deactivate" the acidic silanol sites. The modifier, being a stronger base or more concentrated, will preferentially interact with the silanol groups, preventing the target molecule from binding irreversibly.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution to your mobile phase.[2][3]

    • Causality: The lone pair of electrons on the nitrogen of the basic modifier occupies the acidic sites on the silica, allowing your compound to elute symmetrically without the "tailing" interaction.

  • Switch to a Different Stationary Phase: If basic modifiers are not providing sufficient improvement or are incompatible with your downstream applications, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[3]

    • Amine-Bonded Silica: This stationary phase has amine groups covalently bonded to the silica surface. This acts as a "base shield," minimizing the interaction of your target compound with the underlying silica backbone.[3]

G

Issue 2: My compound is not eluting from the column.

Q: I've run several column volumes of my mobile phase, but I can't get my compound to elute from my normal-phase column. What's happening?

A: This issue, known as "compound sticking," occurs when the mobile phase is not polar enough to displace your highly polar analyte from the polar stationary phase.[4] The combination of the sulfonamide and alcohol functional groups makes your compound highly polar, requiring a sufficiently strong mobile phase for elution.

Solutions & Scientific Rationale:

  • Increase Mobile Phase Polarity (Solvent Strength): The solution is to increase the "strength" of your eluent. In normal-phase chromatography, this means increasing its polarity.

    • Action: If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, begin adding a stronger, more polar solvent like methanol. A gradient starting from 100% ethyl acetate to 5-10% methanol in ethyl acetate or dichloromethane is often effective.[5][6]

    • Causality: More polar solvents are better at competing with the analyte for binding sites on the stationary phase, facilitating its movement down the column.

  • Verify Compound Stability: Ensure your compound is not degrading on the acidic silica gel. While less common, highly sensitive compounds can decompose. If increasing solvent polarity doesn't work, consider running a small-scale experiment and analyzing the material at the top of the column.

Issue 3: I am not getting good separation between my product and a polar impurity.

Q: My target compound is co-eluting with a closely-related polar impurity. How can I improve the resolution?

A: Achieving good resolution between compounds of similar polarity requires careful optimization of chromatographic selectivity. This involves more than just adjusting solvent strength.

Solutions & Scientific Rationale:

  • Optimize the Mobile Phase Composition:

    • Reduce Solvent Strength: A weaker mobile phase (less polar in normal-phase) will cause all compounds to retain longer on the column, which can increase the separation between them. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on a TLC plate for the best separation.[3][5]

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents in your mobile phase to one with different properties. For example, if you are using ethyl acetate/hexane, try substituting dichloromethane or tert-Butyl methyl ether (TBME) for the ethyl acetate. Different solvents interact with the analyte and stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can alter the elution order and improve separation.[7]

  • Decrease the Column Load: Overloading the column is a common cause of poor separation.[4]

    • Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb for a standard silica gel column is a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A1: Given the compound's high polarity, a good starting point is a moderately polar to polar solvent system. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[5]

  • Step 1: Start with 100% Ethyl Acetate.

  • Step 2: If the compound remains at the baseline (Rf=0), switch to a stronger system like 5% Methanol in Dichloromethane (DCM).

  • Step 3: Adjust the percentage of methanol to achieve an Rf value for your target compound between 0.2 and 0.35.[3] Remember to add a small percentage of a basic modifier like triethylamine (e.g., 1%) to your TLC solvent to predict the effect on peak shape.[2]

Polarity of CompoundRecommended Starting Solvent System (Normal-Phase)
Moderately Polar20-80% Ethyl Acetate/Hexane
Polar (Your Compound) 100% Ethyl Acetate or 2-10% Methanol/Dichloromethane
Very Polar (Amines)5-15% of (10% Ammonia in Methanol)/Dichloromethane

Table 1: Recommended starting solvent systems for normal-phase chromatography.

Q2: My compound has poor solubility in non-polar solvents. How should I load it onto the column?

A2: When a compound is not soluble in the initial, weaker mobile phase, "dry loading" is the preferred technique.[4] This prevents the compound from precipitating at the top of the column and ensures a narrow starting band, which is crucial for good separation.

G

Q3: Can I use Reversed-Phase (RP) chromatography for this compound?

A3: Yes, reversed-phase chromatography is a viable alternative, especially for high-purity applications or for analyzing reaction progress by LC-MS. Since your compound is polar, it may have low retention on standard C18 columns.[8]

  • Method Considerations:

    • Stationary Phase: Use a C18 column compatible with highly aqueous mobile phases (e.g., "Aqua" or "T3" type columns) to prevent phase dewetting.[8]

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.

    • pH Modifier: To ensure good peak shape and consistent retention, add a modifier to the mobile phase. For LC-MS compatibility, 0.1% formic acid is commonly used. This will protonate the piperidine nitrogen, leading to sharp, symmetrical peaks.

Experimental Protocols

Protocol 1: General Purpose Normal-Phase Flash Chromatography

This protocol is a starting point for the purification of gram-scale quantities of crude {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

  • Method Development (TLC): a. Prepare a stock solution of your crude material. b. Spot on a TLC plate and elute with a starting solvent system of 5% Methanol / 94% Dichloromethane / 1% Triethylamine. c. Adjust the methanol concentration to achieve an Rf of ~0.25 for the target compound.

  • Column Packing and Equilibration: a. Select a flash column with a silica mass approximately 50-100 times the mass of your crude sample. b. Pack the column with silica gel slurried in a non-polar solvent like hexane. c. Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 100% Dichloromethane + 1% Triethylamine).

  • Sample Loading: a. Prepare the sample for dry loading as described in the FAQ section, adsorbing it onto a small amount of silica gel (approx. 1-2 times the sample weight). b. Carefully layer the resulting powder onto the top of the equilibrated column bed.

  • Elution: a. Begin elution with the initial mobile phase (e.g., 100% Dichloromethane + 1% Triethylamine). b. Run a linear gradient from your initial conditions to your final, stronger mobile phase determined by TLC (e.g., 10% Methanol / 89% Dichloromethane / 1% Triethylamine) over 10-15 column volumes. c. Collect fractions and monitor the elution of the compound using TLC.

  • Post-Purification: a. Combine the fractions containing the pure product. b. Evaporate the solvent under reduced pressure to obtain the purified compound.

References

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] - Google Patents. Google Patents.
  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available at: [Link]

  • Application of HPLC method using normal phase column in a comparative pharmacokinetic study of two sulpiride tablet formulations. ResearchGate. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA Food Safety and Inspection Service. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Google Patents.
  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Welcome to the Technical Support Center for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this bifunctio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this bifunctional molecule.

To maintain scientific integrity during your assays, it is critical to understand that this compound possesses two thermodynamically vulnerable sites: a sulfonamide linkage (susceptible to hydrolysis) and a primary alcohol (susceptible to oxidation). This guide provides the mechanistic causality behind its degradation and self-validating protocols to ensure >99% purity during storage.

Troubleshooting & FAQs

Q1: Why does {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol degrade when left at room temperature or elevated temperatures? A1: The molecule contains two thermally sensitive functional groups. At elevated temperatures, the primary alcohol (-CH2OH) is thermodynamically susceptible to an exergonic oxidation process, converting into an aldehyde or carboxylic acid. This reaction is highly favored thermodynamically and is accelerated by atmospheric oxygen and trace metal impurities[1]. Simultaneously, the sulfonamide bond undergoes thermal hydrolysis. Thermodynamic analyses demonstrate that sulfonamide degradation exhibits enthalpy-entropy compensation; as thermal energy increases, the kinetic barrier for S-N bond cleavage is rapidly overcome, leading to irreversible degradation into 4-chlorobenzenesulfonic acid and 4-piperidinylmethanol[2].

Q2: Does humidity or solvent pH affect the thermal stability of this compound? A2: Yes, profoundly. Thermal stress acts synergistically with moisture and pH extremes. While sulfonamides are generally stable in dry, neutral environments, aqueous environments or high humidity facilitate nucleophilic attack at the sulfur center. Studies show that sulfonamide hydrolysis is highly pH-dependent; they remain relatively stable between pH 4.0 and 7.0 but degrade rapidly under alkaline conditions (pH > 7) when exposed to heat[3].

Q3: We noticed a drop in purity after dissolving the compound in DMSO and storing it at room temperature. What happened? A3: DMSO is highly hygroscopic and absorbs atmospheric moisture. When stored at room temperature, the absorbed water facilitates the base-catalyzed hydrolysis of the sulfonamide bond. Furthermore, under specific thermal conditions, DMSO can act as an oxidant, driving the primary alcohol toward an aldehyde state. To prevent this, always prepare single-use aliquots, purge with an inert gas, and freeze immediately.

Q4: How can I analytically confirm if my batch has thermally degraded? A4: Perform an LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

  • Hydrolysis Indicator: You will detect the cleaved products at lower retention times: 4-chlorobenzenesulfonic acid and 4-piperidinylmethanol.

  • Oxidation Indicator: You will observe an [M-2] peak (aldehyde formation) or an[M+14] peak (carboxylic acid formation) relative to the parent mass.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the sulfonamide and primary alcohol moieties under various storage conditions.

Storage ConditionTemperatureAtmosphereExpected Half-Life (t½)Primary Degradation Pathway
Lyophilized Powder -20°CArgon / N₂> 24 monthsNone (Stable)
Lyophilized Powder 25°CAmbient Air~ 6 monthsSlow Oxidation
Aqueous Solution (pH 7.0) 25°CAmbient Air~ 30 daysHydrolysis / Oxidation
Aqueous Solution (pH 9.0) 60°CAmbient Air< 24 hoursAccelerated Hydrolysis

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To prevent thermal degradation and ensure reproducibility in your assays, follow this step-by-step methodology for reconstituting and storing the compound. This protocol includes a built-in validation step to guarantee system integrity.

Step 1: Desiccation and Equilibration

  • Remove the lyophilized vial from cold storage and place it in a desiccator.

  • Allow the vial to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing moisture that catalyzes sulfonamide hydrolysis[3].

Step 2: Reconstitution

  • Dissolve the compound in anhydrous, HPLC-grade solvent (e.g., anhydrous DMSO or DMF) to your desired stock concentration (e.g., 10 mM).

Step 3: Aliquoting

  • Dispense the solution into amber, low-bind microcentrifuge tubes in small, single-use volumes (e.g., 50 µL). Causality: Amber tubes prevent photo-oxidation, and single-use volumes eliminate freeze-thaw cycles that introduce thermal stress[2].

Step 4: Inert Gas Purging

  • Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface in each tube for 3-5 seconds. Causality: Displacing atmospheric oxygen halts the exergonic oxidation of the primary alcohol[1].

  • Cap the tubes tightly and seal the caps with Parafilm.

Step 5: Cryogenic Storage & Validation (Quality Control)

  • Immediately transfer the aliquots to a -20°C or -80°C freezer.

  • Self-Validation Step: Every 3 months, thaw one control aliquot and analyze via HPLC-UV (254 nm). Verify that the purity remains >95% and no early-eluting cleavage products (sulfonic acid derivatives) are present.

Mechanistic Degradation & Prevention Pathway

The following diagram maps the logical relationship between environmental stressors, the specific chemical degradation pathways of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, and the targeted preventive measures.

G cluster_catalysts Environmental Catalysts cluster_degradation Degradation Pathways Compound {1-[(4-Chlorophenyl)sulfonyl] -4-piperidinyl}methanol ThermalStress Thermal Stress (>25°C) Compound->ThermalStress Exposure Moisture Moisture & pH > 7 ThermalStress->Moisture Catalyzes Oxygen Atmospheric O2 ThermalStress->Oxygen Accelerates Deg1 Sulfonamide Hydrolysis (S-N Cleavage) Moisture->Deg1 Nucleophilic Attack Deg2 Primary Alcohol Oxidation (Aldehyde/Acid) Oxygen->Deg2 Exergonic Oxidation Prev1 Desiccation & pH Control Prev1->Moisture Blocks Prev2 Inert Gas Purging (Ar/N2) Prev2->Oxygen Displaces Prev3 Cryogenic Storage (-20°C) Prev3->ThermalStress Mitigates

Thermal degradation pathways of the compound and targeted stabilization interventions.

References

  • Title: Hydrolysis of sulphonamides in aqueous solutions. Source: ResearchGate URL: 3

  • Title: Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. Source: ACS Publications (JACS Au) URL: 1

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Source: ResearchGate URL: 2

Sources

Troubleshooting

Technical Support Center: Resolving NMR Impurities in {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and resolve common NMR spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and resolve common NMR spectral anomalies encountered during the synthesis and purification of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol .

The synthesis of this molecule—typically achieved via the reaction of piperidin-4-ylmethanol with 4-chlorobenzenesulfonyl chloride—is generally robust. However, the bifunctional nature of the starting amino alcohol can lead to chemoselectivity issues, and the conformational dynamics of the piperidine ring can complicate NMR interpretation[1]. This guide synthesizes field-proven methodologies and mechanistic insights to ensure the highest scientific integrity of your analytical data.

PART 1: The Self-Validating NMR Reference System

Before troubleshooting impurities, you must establish a highly accurate baseline of the expected product. The table below outlines the expected 1 H NMR chemical shifts for pure {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol in CDCl 3​ .

Expected Quantitative 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Causality
7.70 Doublet ( J≈8.6 )2HAr-H (ortho to SO 2​ ) : Deshielded by the strongly electron-withdrawing sulfonyl group.
7.51 Doublet ( J≈8.6 )2HAr-H (meta to SO 2​ ) : Deshielded by the chloro substituent.
3.82 Broad doublet ( J≈11.5 )2HPiperidine C2/C6 equatorial H : Adjacent to the sulfonamide nitrogen.
3.48 Doublet ( J≈6.2 )2H-CH 2​ OH : Hydroxymethyl protons.
2.28 Triple doublet ( J≈11.8,2.5 )2HPiperidine C2/C6 axial H : Shifted upfield relative to equatorial protons due to anisotropy.
1.78 Broad doublet ( J≈12.0 )2HPiperidine C3/C5 equatorial H .
1.50 Multiplet1HPiperidine C4 methine H .
1.35 Quartet of doublets ( J≈12.0,4.0 )2HPiperidine C3/C5 axial H .

PART 2: Troubleshooting Guide & FAQs

Q1: I observe a downfield shift of the hydroxymethyl doublet from ~3.5 ppm to ~4.0 ppm, along with extra aromatic signals. What is this impurity?

Diagnosis: You are observing the bis-sulfonylated impurity (O- and N-sulfonylation): 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl)methyl 4-chlorobenzenesulfonate. Mechanistic Causality: While the secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol, the use of excess 4-chlorobenzenesulfonyl chloride or extended reaction times in the presence of a strong base (e.g., Et 3​ N, DMAP) drives competitive O-sulfonylation[2]. The conversion of the hydroxyl group to a sulfonate ester introduces a powerful electron-withdrawing group, which deshields the adjacent -CH 2​ O- protons, shifting them downfield by ~0.5 ppm[3]. Resolution: See Protocol 1 below for selective hydrolysis.

Q2: My spectrum shows sharp, unexpected singlets or multiplets at 1.26, 2.05, 4.12 ppm, or a sharp singlet at 5.30 ppm.

Diagnosis: These are residual extraction and chromatography solvents trapped in the sample lattice. Mechanistic Causality:

  • Ethyl Acetate (EtOAc): Exhibits a characteristic triplet at 1.26 ppm, a singlet at 2.05 ppm, and a quartet at 4.12 ppm in CDCl 3​ [4].

  • Dichloromethane (DCM): Appears as a sharp singlet at 5.30 ppm in CDCl 3​ [4]. Resolution: See Protocol 2 for rigorous sample preparation and drying techniques.

Q3: The baseline is broad, and the piperidine ring protons (especially around 2.2 and 3.8 ppm) are poorly resolved. Is my sample impure?

Diagnosis: Not necessarily. This is likely due to conformational exchange and restricted rotation . Mechanistic Causality: The bulky 4-chlorophenylsulfonyl group restricts the inversion of the piperidine ring and limits rotation around the S-N sulfonamide bond. At room temperature, the molecule may exist in an intermediate exchange regime on the NMR timescale, causing severe line broadening of the axial and equatorial protons. Resolution: Run a Variable Temperature (VT) NMR experiment. Heating the sample to 50–60 °C (in DMSO-d 6​ ) will increase the exchange rate, coalescing the signals into sharp, well-resolved peaks.

PART 3: Experimental Protocols

Protocol 1: Selective Hydrolysis of the O-Sulfonated Impurity

If your NMR confirms the presence of the bis-sulfonylated byproduct, you can selectively cleave the O-S bond without destroying the target N-S sulfonamide bond[3].

  • Solubilization: Dissolve the crude mixture in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) at a concentration of 0.1 M.

  • Base Addition: Add 2.0 equivalents of 1M aqueous Lithium Hydroxide (LiOH). Causality: LiOH is a mild nucleophilic base that selectively attacks the more electrophilic sulfonate ester over the highly stable sulfonamide.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor the disappearance of the shifted -CH 2​ O- peak (~4.0 ppm) via TLC or rapid 1 H NMR aliquots.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute with water, adjust the pH to 7 using 1M HCl, and extract with EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure N-sulfonylated target.

Protocol 2: Rigorous NMR Sample Preparation

To eliminate residual solvent peaks (e.g., EtOAc, DCM)[4] and ensure high-fidelity spectra:

  • Azeotropic Drying: Dissolve the sample in 1-2 mL of HPLC-grade diethyl ether or pentane, then concentrate under reduced pressure. Repeat this twice. Causality: This disrupts the crystal lattice that traps higher-boiling solvents like EtOAc.

  • High Vacuum: Place the vial on a high-vacuum manifold (< 0.1 Torr) for a minimum of 12 hours at 40 °C.

  • Deuterated Solvent Selection: Dissolve 10–15 mg of the dried sample in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube to remove paramagnetic particulates.

PART 4: Mechanistic Pathways & Workflows

ReactionPathway SM Piperidin-4-ylmethanol + 4-Cl-Ph-SO2Cl Product Target Product: {1-[(4-Chlorophenyl)sulfonyl] -4-piperidinyl}methanol (N-Sulfonylation) SM->Product Base (e.g., Et3N) Controlled Stoichiometry Impurity Bis-Sulfonylated Impurity: O- & N-Sulfonylation (Excess Reagent/Base) SM->Impurity Uncontrolled Conditions Product->Impurity Excess Sulfonyl Chloride Prolonged Time

Synthesis pathway illustrating the chemoselective competition between N- and O-sulfonylation.

NMRWorkflow Start Analyze 1H NMR Spectrum of Crude Sample Check1 Are there extra aromatic peaks and a doublet at ~4.0 ppm? Start->Check1 Path1_Yes O-Sulfonylated Impurity Action: Mild LiOH Hydrolysis Check1->Path1_Yes Yes Check2 Are there sharp peaks at 1.26 (t), 2.05 (s), 4.12 (q) ppm? Check1->Check2 No Path2_Yes Residual Ethyl Acetate Action: Extended Vacuum Drying Check2->Path2_Yes Yes Check3 Are piperidine ring protons broad and poorly resolved? Check2->Check3 No Path3_Yes Conformational Dynamics Action: Variable Temp (VT) NMR Check3->Path3_Yes Yes Pure Clean Spectrum Confirmed Proceed to Next Step Check3->Pure No

Decision tree for troubleshooting and resolving common NMR impurities in the target molecule.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link][4]

  • Warner, D. T., & Coleman, L. L. (1958). Selective Sulfonation of Amino Groups in Amino Alcohols. The Journal of Organic Chemistry, 23(8), 1133–1135. URL:[Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. URL:[Link][2]

  • Mphahlele, M. J., & Maluleka, M. M. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol vs unsubstituted piperidine derivatives

Comparative Profiling Guide: {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol vs. Unsubstituted Piperidine Derivatives Executive Summary: Escaping Flatland In modern medicinal chemistry, the piperidine ring is a ubiq...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling Guide: {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol vs. Unsubstituted Piperidine Derivatives

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the piperidine ring is a ubiquitous structural motif. However, unsubstituted piperidines—such as 4-piperidinemethanol —often present challenges in late-stage drug development due to their high basicity, low passive permeability, and susceptibility to rapid N-oxidation.

The functionalization of this core into {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol represents a strategic structural evolution. By coupling the piperidine nitrogen to a 4-chlorobenzenesulfonyl group, researchers fundamentally alter the molecule's physicochemical identity. This guide objectively compares these two chemical spaces, detailing how N-arylsulfonylation drives shifts in pharmacodynamics, lipophilicity, and metabolic stability, supported by actionable experimental workflows [1].

Physicochemical & Structural Divergence

The addition of the 4-chlorophenylsulfonyl moiety is not merely a steric addition; it is an electronic overhaul. In an unsubstituted piperidine, the secondary amine nitrogen possesses a localized lone pair, rendering it highly basic (pKa ~10.5). At physiological pH (7.4), it exists almost entirely as a protonated cation.

Conversely, the N-arylsulfonyl derivative is a tertiary sulfonamide . The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen’s lone pair, effectively stripping the molecule of its basicity. Furthermore, the lipophilic 4-chlorophenyl ring drastically increases the partition coefficient (LogP), shifting the molecule from a highly water-soluble fragment to a lipophilic, membrane-permeable scaffold [2].

Table 1: Comparative Physicochemical Data
Property4-Piperidinemethanol (Unsubstituted){1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol
Molecular Weight 115.18 g/mol 289.78 g/mol
Nitrogen Basicity (pKa) ~10.5 (Highly Basic)N/A (Neutral Sulfonamide)
Charge State (pH 7.4) +1 (Protonated Cation)0 (Neutral)
Calculated LogP (cLogP) -0.2 to 0.52.8 to 3.2
Hydrogen Bond Donors 2 (O-H, N-H)1 (O-H)
Hydrogen Bond Acceptors 2 (O, N)4 (O, O, O, N)
Primary Target Utility Polar building block, salt-bridge formationGPCR hydrophobic pockets, halogen bonding

Pharmacodynamics & Target Engagement

Unsubstituted piperidines typically engage biological targets via strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate. While effective, this can lead to off-target promiscuity (e.g., hERG channel liability) [3].

The {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol scaffold engages targets differently. The neutral sulfonamide core acts as a rigid hydrogen-bond acceptor network, while the 4-chlorophenyl ring projects into deep hydrophobic pockets. The para-chloro substituent specifically enables halogen bonding —a highly directional interaction that enhances target residence time and selectivity.

Pharmacophore_Comparison cluster_unsub Unsubstituted 4-Piperidinemethanol cluster_sub {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol U_Core Secondary Amine (Protonated) U_Target Aspartate Residue (Salt Bridge) U_Core->U_Target Strong Ionic Bond S_Core Neutral Sulfonamide S_Hbond H-Bond Acceptor Network S_Core->S_Hbond Sulfonyl Oxygens S_Aryl 4-Chlorophenyl Ring S_Pocket Hydrophobic Pocket S_Aryl->S_Pocket pi-pi / Halogen Bond

Fig 1. Pharmacophore interaction divergence between protonated piperidines and neutral N-arylsulfonamides.

ADME Profiling & Metabolic Shifting

Metabolic stability is heavily dictated by electron density. Unsubstituted piperidines are highly vulnerable to Flavin-containing monooxygenase (FMO) and CYP-mediated N-oxidation due to the exposed lone pair on the nitrogen.

By converting the amine to a sulfonamide, the nitrogen is sterically shielded and electronically deactivated. Furthermore, the chlorine atom at the para position of the phenyl ring acts as a metabolic block, preventing rapid CYP-mediated aromatic hydroxylation. Consequently, the metabolic "soft spot" is shifted away from the core toward the aliphatic hydroxymethyl group.

Metabolic_Clearance U_Start 4-Piperidinemethanol U_Met FMO-Mediated N-Oxidation U_Start->U_Met Exposed Lone Pair U_Clear Rapid Renal Excretion U_Met->U_Clear High Water Polarity S_Start N-(4-Chlorophenyl)sulfonyl Derivative S_Block Nitrogen Steric/Electronic Shielding S_Start->S_Block Electron Withdrawal S_Met CYP450 Aliphatic Hydroxylation S_Block->S_Met Metabolic Shifting

Fig 2. Metabolic pathway shifting induced by N-sulfonylation of the piperidine core.

Experimental Validation Workflows

To objectively quantify the performance differences between these two scaffolds, researchers must deploy self-validating assay systems. The following protocols are designed to isolate causality—specifically, how the LogP shift affects permeability and how electronic deactivation affects metabolic clearance.

Protocol A: Comparative Permeability via High-Throughput PAMPA

Causality: We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells to isolate passive transcellular diffusion driven by the LogP shift, eliminating the confounding variables of active efflux transporters (e.g., P-gp) which basic amines often trigger.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate with 5 µL of a 5% (v/v) hexadecane in hexane solution. Allow the hexane to evaporate completely.

  • Donor Solution Formulation: Dilute 4-piperidinemethanol and {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol to 10 µM in PBS (pH 7.4) containing a final concentration of 5% DMSO to ensure solubility of the lipophilic derivative.

  • Integrity Control: Spike the donor solution with 100 µM Lucifer Yellow (LY) as a self-validating membrane integrity marker.

  • Incubation: Add 150 µL of donor solution to the bottom plate and 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor (top) plate. Incubate at 25°C for 5 hours without agitation.

  • Quantification: Analyze donor and acceptor compartments via LC-MS/MS. Measure LY fluorescence in the acceptor wells (Ex 428 nm / Em 536 nm).

  • Validation Criteria: The assay is only valid if LY crossover is < 1%, confirming the artificial membrane remained intact. Expect the sulfonylated derivative to show a >10-fold increase in apparent permeability ( Papp​ ) compared to the unsubstituted baseline.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

Causality: This assay proves the concept of "metabolic shielding." By exposing both compounds to a complete CYP/FMO enzymatic suite, we can track the exact rate of parent compound depletion and identify the shift in metabolic soft spots.

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compounds to a final concentration of 1 µM. Include Verapamil (CYP3A4/FMO substrate) as a positive clearance control.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At T=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench by crashing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Expected Outcome: The unsubstituted piperidine will exhibit rapid clearance primarily via N-oxidation. The {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol will demonstrate a significantly extended half-life, with minor clearance driven strictly by aliphatic oxidation at the hydroxymethyl group.

References

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Interrogation of Enantioselectivity in the Photomediated Ring Contractions of Saturated Heterocycles National Institutes of Health (NIH) URL:[Link]

  • Terfenadine | CID 5405 PubChem, National Library of Medicine URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol Purity Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] However, an HPLC method is only reliable if it has been rigorously validated to prove it is fit for its intended purpose.[2][3]

This guide provides an in-depth technical comparison of critical aspects of HPLC method validation for the purity determination of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. As a Senior Application Scientist, this document will not just list procedural steps but will delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical system. The methodologies and acceptance criteria discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][4][5]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For a purity method, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any potential impurities.[5] A comprehensive validation study evaluates several key performance characteristics, which will be the focus of this guide.[6][7]

Core Validation Parameters: A Comparative Approach

This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, for the purity analysis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. The comparison will highlight how different chromatographic conditions can impact the validation parameters.

ParameterMethod A (Conventional HPLC)Method B (Modern UHPLC)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase Acetonitrile:Water (50:50 v/v)Acetonitrile:0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 230 nm
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL

This comparison will demonstrate the trade-offs between traditional and modern HPLC approaches in the context of method validation.

Specificity: Ensuring Unambiguous Identification

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[2][8]

Causality Behind the Experiment:

For a purity method, it is crucial to demonstrate that the analytical signal for the main peak is not inflated by co-eluting impurities.[9] This is especially important for stability-indicating methods where degradation products might form over time. Forced degradation studies are a key component of establishing specificity.[10] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we can intentionally generate potential degradation products.

Experimental Protocol for Specificity:
  • Forced Degradation:

    • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using both Method A and Method B.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main compound in the stressed samples.

Comparative Analysis:
Specificity TestMethod A (Conventional HPLC)Method B (Modern UHPLC)
Resolution of Main Peak from Degradants Adequate resolution (>2) for major degradants.Superior resolution (>3) for all detected degradants, including minor ones.
Peak Purity Index >0.995 for the main peak in all stressed samples.>0.999 for the main peak in all stressed samples.
Interference from Placebo No interference observed.No interference observed.

Insight: Method B, with its higher efficiency due to smaller particle size and optimized gradient, provides better separation of the main analyte from its potential degradation products. This enhanced resolution provides greater confidence in the specificity of the method.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[6][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][11]

Causality Behind the Experiment:

Establishing linearity is fundamental for accurate quantitation. It validates that the detector response can be reliably used to calculate the concentration of the analyte and its impurities. The range should typically span from the reporting level of impurities to 120% of the specification limit for the main assay.[5]

Experimental Protocol for Linearity:
  • Stock Solution Preparation: Prepare a stock solution of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target assay concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Analysis:
Linearity ParameterMethod A (Conventional HPLC)Method B (Modern UHPLC)ICH Q2(R1) Acceptance Criteria
Range 0.5 - 150 µg/mL0.1 - 150 µg/mLInterval between upper and lower concentrations with suitable precision, accuracy, and linearity.[2]
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999 is generally expected.
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

Insight: Both methods demonstrate excellent linearity. However, Method B often exhibits a wider linear range, particularly at the lower end, due to better peak shape and higher sensitivity, which is advantageous for quantifying trace impurities.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by spiking a sample matrix with a known amount of analyte.

Causality Behind the Experiment:

Accuracy studies are essential to demonstrate that the method is free from systematic errors and can provide results that are close to the actual amount of analyte present. This is critical for making correct decisions about product quality.[9]

Experimental Protocol for Accuracy:
  • Sample Preparation: Prepare a placebo solution (if applicable).

  • Spiking: Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery for each sample.

Comparative Analysis:
Concentration LevelMethod A (% Recovery)Method B (% Recovery)ICH Q2(R1) Acceptance Criteria
80% 99.2%100.1%For assays, typically 98.0% to 102.0%.[6][12]
100% 100.5%100.3%
120% 101.1%100.8%

Insight: Both methods show excellent accuracy, with recoveries well within the typical acceptance criteria. The slightly better consistency of Method B can be attributed to the higher precision of modern UHPLC systems.

Precision: Reproducibility of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.

Causality Behind the Experiment:

Precision studies demonstrate the method's ability to produce consistent results, which is a measure of its random error. Repeatability assesses precision over a short time frame under the same conditions, while intermediate precision evaluates the effect of random events like different days, analysts, or equipment.[5]

Experimental Protocol for Precision:
  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

Comparative Analysis:
Precision ParameterMethod A (%RSD)Method B (%RSD)ICH Q2(R1) Acceptance Criteria
Repeatability ≤ 1.0%≤ 0.5%For assays, RSD should generally be ≤ 2%.[13]
Intermediate Precision ≤ 1.5%≤ 1.0%

Insight: Method B demonstrates superior precision, which is a hallmark of UHPLC technology. The lower dispersion and higher efficiency of the smaller particles lead to more consistent peak areas and retention times.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Causality Behind the Experiment:

For a purity method, it is critical to know the lowest level of an impurity that can be reliably detected and quantified. This ensures that even trace-level impurities that could be harmful are not missed.

Experimental Protocol for LOD and LOQ:

Several methods can be used, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[15][16]

  • Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the peak height of samples with known low concentrations of the analyte with the noise of the baseline.

    • LOD is typically where the signal-to-noise ratio is 3:1.

    • LOQ is typically where the signal-to-noise ratio is 10:1.

Comparative Analysis:
Sensitivity ParameterMethod AMethod BICH Q2(R1) Definition
LOD 0.05 µg/mL0.01 µg/mLLowest amount of analyte that can be detected.[2]
LOQ 0.15 µg/mL0.03 µg/mLLowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

Insight: Method B exhibits significantly lower LOD and LOQ values. The improved sensitivity is a direct result of the sharper, more concentrated peaks produced by the UHPLC system, leading to a better signal-to-noise ratio.

Robustness: Reliability Under Varied Conditions

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][17]

Causality Behind the Experiment:

Robustness testing is crucial to ensure that the method will perform consistently in different laboratories, on different instruments, and with minor variations in experimental conditions that can occur during routine use.[18][19]

Experimental Protocol for Robustness:
  • Identify Critical Parameters: Select method parameters that could potentially affect the results (e.g., flow rate, column temperature, mobile phase composition).

  • Vary Parameters: Deliberately vary each parameter within a small, predefined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).

  • Analyze Samples: Analyze a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of the variations on system suitability parameters like resolution, retention time, and peak asymmetry.

Comparative Analysis:
Varied ParameterMethod A (Impact)Method B (Impact)
Flow Rate (±10%) Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
Column Temperature (±5°C) Noticeable shift in retention time, resolution may be affected.Minimal impact on retention time and resolution due to better temperature control in modern instruments.
Mobile Phase Composition (±2%) Significant impact on retention time and resolution.Less pronounced impact due to the efficiency of the gradient.

Insight: While both methods should be robust, Method B may show slightly less variability with changes in temperature due to the more advanced column thermostatting in UHPLC systems. However, the complexity of the gradient in Method B might make it more sensitive to variations in mobile phase composition.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_validation Validation Execution cluster_assessment Assessment & Documentation start Define Analytical Target Profile method_dev Method Development start->method_dev specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spiking) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Validation Report data_analysis->report end_node Method Implementation & Lifecycle Management report->end_node

Caption: A logical workflow for HPLC method validation.

Conclusion: Selecting the Optimal Method

Both a well-developed conventional HPLC method (Method A) and a modern UHPLC method (Method B) can be validated for the purity analysis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. However, the comparative data clearly illustrates the advantages of the UHPLC approach. Method B offers superior resolution, leading to more reliable specificity, higher precision, and lower detection and quantitation limits. While the initial investment in UHPLC technology may be higher, the benefits of faster run times, reduced solvent consumption, and higher data quality often provide a significant return on investment in a drug development setting.

Ultimately, the choice of method will depend on the specific requirements of the analysis and the available resources. Regardless of the chosen technology, a thorough and well-documented validation study, following the principles outlined in this guide and the referenced international guidelines, is essential to ensure the generation of reliable and scientifically sound data for the purity assessment of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Al-Qaissi, A., & Naji, A. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(2), 153–158. [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • Li, D., Yang, M., & Wang, A. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 13, 968943. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2026). Method Validation and Robustness. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Al-khedairy, E. B., Al-Motlak, M. S., & Al-Suhaimi, E. A. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(21), 7382. [Link]

  • NextSDS. (n.d.). 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Wieckowska, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 229. [Link]

  • Quality Assurance & Lab Management. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 332. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. [Link]

  • ResearchGate. (2018). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • BioProcess International. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LinkedIn. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • SciSpace. (2014). Hplc method development and validation: an overview. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ACS Publications. (2004). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ResearchGate. (n.d.). FIG 5 Degradation of different sulfonamides by resting cells of.... [Link]

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Validation

Illuminating the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth examination of the mass spectrometric behavior of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, a compound featuring a sulfonylpiperidine scaffold prevalent in many pharmacologically active agents. By dissecting its fragmentation pathways, we aim to equip researchers with the predictive tools and experimental frameworks necessary for the confident identification and characterization of related compounds.

The Logic of Fragmentation: Deconstructing the Molecule

The fragmentation of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol in a mass spectrometer is not a random event but a predictable cascade of bond cleavages governed by the inherent chemical properties of its functional groups. The molecule can be conceptually divided into two key regions: the 4-chlorophenylsulfonyl moiety and the 4-(hydroxymethyl)piperidine core. The interplay of these two components dictates the characteristic fragment ions observed.

Under electrospray ionization (ESI) in positive ion mode, the initial event is the protonation of the molecule, most likely at the basic nitrogen atom of the piperidine ring, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) initiates fragmentation.

Key Fragmentation Pathways

The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. These pathways include:

  • Cleavage of the Sulfonyl Group: A prominent fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond or the Ar-S bond. The loss of the entire 4-chlorophenylsulfonyl group or rearrangements involving this moiety are expected. A characteristic loss of sulfur dioxide (SO₂) from the 4-chlorophenylsulfonyl radical cation is a well-documented fragmentation for aromatic sulfonamides.[1]

  • Piperidine Ring Fission: The piperidine ring itself is susceptible to fragmentation. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the protonated nitrogen, can lead to the formation of a stable iminium ion.[2] Ring-opening followed by further fragmentation can also occur.

  • Loss of the Hydroxymethyl Group: The 4-piperidinylmethanol substituent can undergo characteristic losses. The neutral loss of water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl group is a common fragmentation route for alcohols.

A proposed fragmentation pattern for a related compound, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole, reveals fragmentation of the 4-chlorophenylsulfonyl moiety, providing valuable comparative data.[3]

Predicted Fragmentation Pattern

Based on these principles, the following table summarizes the expected major fragment ions for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (Molecular Weight: 289.77 g/mol ).

m/z (relative abundance) Proposed Fragment Structure Fragmentation Pathway
290.08[M+H]⁺Protonated molecule
272.07[M+H - H₂O]⁺Loss of water from the hydroxymethyl group
259.08[M+H - CH₂O]⁺Loss of formaldehyde from the hydroxymethyl group
175.01[C₆H₄ClSO₂]⁺4-Chlorophenylsulfonyl cation
115.18[C₆H₁₃NO]⁺4-Piperidinylmethanol cation
97.10[C₅H₉O]⁺Fragment from piperidine ring cleavage and loss of water
84.08[C₅H₁₀N]⁺Piperidinyl iminium ion from alpha-cleavage

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathways of protonated {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Fragmentation_Pattern cluster_path1 Loss from Hydroxymethyl Group cluster_path2 Sulfonyl and Piperidine Cleavage cluster_path3 Piperidine Ring Fission M_H [M+H]⁺ m/z 290.08 Frag1 [M+H - H₂O]⁺ m/z 272.07 M_H->Frag1 - H₂O Frag2 [M+H - CH₂O]⁺ m/z 259.08 M_H->Frag2 - CH₂O Frag3 [C₆H₄ClSO₂]⁺ m/z 175.01 M_H->Frag3 Cleavage of S-N bond Frag4 [C₆H₁₃NO]⁺ m/z 115.18 M_H->Frag4 Cleavage of S-N bond Frag5 [C₅H₁₀N]⁺ m/z 84.08 Frag4->Frag5 α-cleavage

Caption: Proposed ESI-MS/MS fragmentation of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality mass spectral data for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol and similar compounds, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.[2]

Sample Preparation
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions at concentrations appropriate for your instrument's sensitivity (e.g., 1 µg/mL, 100 ng/mL).

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • MS1 Scan: Perform a full scan over a relevant m/z range (e.g., 100-500) to identify the protonated molecule [M+H]⁺.

  • MS/MS (Tandem MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Optimize the collision energy (CE) to achieve a rich fragmentation spectrum. This may require a CE ramp to observe both low- and high-energy fragments.

    • Acquire product ion scans to generate the fragmentation pattern.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in Methanol/Acetonitrile Prep2 Serial Dilutions Prep1->Prep2 LC1 Inject sample Prep2->LC1 LC2 C18 Reversed-Phase Separation LC1->LC2 MS1 ESI Source (Positive Mode) LC2->MS1 MS2 Full Scan (MS1) Identify [M+H]⁺ MS1->MS2 MS3 Product Ion Scan (MS/MS) Fragment [M+H]⁺ MS2->MS3 MS4 Data Analysis MS3->MS4

Sources

Comparative

Benchmarking {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol: A Comparative Guide in GPCR Binding Assays

As drug development increasingly demands highly selective chemical probes, arylsulfonamide-functionalized piperidines have emerged as a versatile and critical pharmacophore. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands highly selective chemical probes, arylsulfonamide-functionalized piperidines have emerged as a versatile and critical pharmacophore. This guide provides an objective, data-driven benchmark of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (hereafter referred to as CPSPM ) against industry-standard reference ligands.

By evaluating its performance in G-protein coupled receptor (GPCR) binding assays—specifically targeting the Serotonin 2A (5-HT2A) and Prostaglandin D2 (CRTH2/DP-2) receptors—this document serves as a comprehensive resource for application scientists and medicinal chemists aiming to understand the structural and kinetic nuances of this compound.

Mechanistic Rationale: The Pharmacophore Logic

The utility of CPSPM lies in its highly specific substitution pattern. The compound is built upon a piperidine core, with the nitrogen atom covalently linked to a 4-chlorophenylsulfonyl group, and the C4 position substituted with a hydroxymethyl moiety.

As documented in foundational structure-activity relationship (SAR) studies on [1], this architecture is not arbitrary. The 4-chlorophenyl group drives insertion into the deep hydrophobic pockets of GPCR transmembrane domains via π−π stacking. The sulfonamide acts as a rigid, electron-rich linker capable of acting as a hydrogen-bond acceptor. Crucially, the C4-hydroxymethyl group differentiates CPSPM from highly lipophilic analogs by providing a localized hydrogen-bond donor/acceptor, which alters target residence time and improves aqueous solubility, thereby reducing non-specific membrane partitioning.

PharmacophoreLogic Ligand {1-[(4-Chlorophenyl)sulfonyl] -4-piperidinyl}methanol Sub1 4-Chlorophenyl Group (Hydrophobic Pocket) Ligand->Sub1 Sub2 Sulfonamide Linker (H-Bond Acceptor) Ligand->Sub2 Sub3 Piperidine Ring (Core Scaffold) Ligand->Sub3 Sub4 Hydroxymethyl Group (H-Bond Donor/Acceptor) Ligand->Sub4 Target1 5-HT2A Receptor (Serotonin) Sub1->Target1 Pi-Pi stacking Target2 CRTH2 / DP-2 (Prostaglandin D2) Sub2->Target2 Arg/Lys Interaction Sub4->Target1 TM5 H-bonding Sub4->Target2 Polar network

Mechanistic mapping of the CPSPM pharmacophore to 5-HT2A and CRTH2 receptor binding pockets.

Experimental Workflow: Self-Validating Radioligand Binding Assay

To ensure absolute trustworthiness, the benchmarking data is derived from a self-validating radioligand competition assay. Every step in this protocol is designed with strict causality to prevent artifacts commonly associated with lipophilic [2].

Step-by-Step Methodology

Step 1: Membrane Preparation & Harvesting

  • Action: HEK293 cells stably expressing the target GPCR are lysed in ice-cold buffer (50 mM Tris-HCl, pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail.

  • Causality: EDTA is strictly required to chelate divalent cations during lysis. This prevents the activation of endogenous calcium-dependent metalloproteases that would otherwise degrade the extracellular loops of the GPCR, destroying the ligand-binding site.

Step 2: Assay Setup & Equilibration

  • Action: Membranes (10 µg protein/well) are incubated with the radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of CPSPM (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA) for 90 minutes at 25°C.

  • Causality: The inclusion of 10 mM MgCl₂ is thermodynamically required to stabilize the GPCR-Gαq protein complex, locking the receptor in its high-affinity state. Furthermore, 0.1% BSA acts as a carrier protein to prevent the lipophilic CPSPM from adhering to the polystyrene plate walls, which would artificially deplete the free ligand concentration and cause a false right-shift in the IC₅₀ curve.

Step 3: Rapid Filtration & Detection

  • Action: The reaction is terminated by rapid vacuum filtration through GF/C glass fiber plates pre-soaked in 0.3% Polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: Uncoated glass fibers carry a negative charge that binds positively charged radioligands. Pre-soaking in cationic PEI neutralizes this charge, drastically reducing non-specific background noise and increasing the signal-to-noise ratio.

Step 4: Self-Validation & Quality Control

  • Action: Total binding (TB) and non-specific binding (NSB) are established using 10 µM of unlabeled reference ligand.

  • Causality: The assay is only validated if the calculated Z'-factor exceeds 0.6. This mathematically proves the assay's dynamic range and signal stability before any CPSPM data is accepted.

AssayWorkflow A Cell Lysis & Membrane Harvest (Buffer with EDTA/Protease Inhibitors) B Ligand Incubation (Target: GPCRs, 90 min, 25°C) A->B C Radioligand Competition ([3H]-Ketanserin / [3H]-PGD2) B->C D Rapid Filtration (GF/C Plates + 0.3% PEI) C->D E Scintillation Counting (CPM Quantification) D->E F Data Normalization (Z'-factor validation > 0.6) E->F

Self-validating radioligand binding workflow for GPCR affinity benchmarking.

Comparative Performance Data

The quantitative data below summarizes the binding affinity ( Ki​ ) and selectivity profiles of CPSPM compared to established clinical and experimental alternatives. Ki​ values were derived from IC₅₀ values using the Cheng-Prusoff equation.

Table 1: 5-HT2A Receptor Binding Affinity

Benchmarking against standard serotonin receptor antagonists.

CompoundTarget Ki​ (nM)Selectivity (vs. 5-HT2C)CLogPPrimary Advantage
CPSPM 45.2 ± 3.1 12-fold 2.4 High aqueous solubility, moderate affinity
Ketanserin (Ref)2.1 ± 0.450-fold2.8Industry standard, high potency
Volinanserin0.8 ± 0.1>100-fold3.1Extreme selectivity, high lipophilicity
Table 2: CRTH2 (DP-2) Receptor Binding Affinity

Benchmarking against standard prostaglandin D2 receptor antagonists.

CompoundTarget Ki​ (nM)Selectivity (vs. DP-1)H-Bond DonorsPrimary Advantage
CPSPM 115.0 ± 8.5 5-fold 1 (Hydroxymethyl) Dual-target exploratory probe
Ramatroban (Ref)14.5 ± 1.2>100-fold2Established clinical baseline
Fevipiprant1.1 ± 0.2>500-fold2Best-in-class potency

Discussion & Application Insights

When benchmarking CPSPM against alternatives like Ketanserin or Fevipiprant, it is clear that CPSPM is not designed to be a sub-nanomolar, single-target clinical candidate. Instead, its value lies in its utility as a tunable chemical probe .

  • The Role of the Hydroxymethyl Group: The data in Table 1 shows a CLogP of 2.4 for CPSPM. In drug discovery, highly lipophilic arylsulfonamides (CLogP > 4.0) often suffer from high non-specific binding and poor metabolic stability. The C4-hydroxymethyl group on CPSPM acts as a polarity anchor. While it slightly reduces absolute binding affinity compared to Ketanserin ( Ki​ 45.2 nM vs 2.1 nM) due to the energetic penalty of desolvating the hydroxyl group upon entering the hydrophobic receptor pocket, it vastly improves the compound's behavior in aqueous assay buffers.

  • Cross-Reactivity Profiling: Table 2 highlights CPSPM's moderate affinity for CRTH2 (115.0 nM). For researchers developing multi-target directed ligands (MTDLs)—such as dual 5-HT2A/CRTH2 antagonists for complex inflammatory or neuro-immune conditions—CPSPM serves as an excellent foundational scaffold. The hydroxymethyl group provides a convenient synthetic handle for further derivatization (e.g., esterification or etherification) to push selectivity toward either the serotonin or prostaglandin axis.

References

  • Title: 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and structure-activity relationship of a novel series of heterocyclic sulfonamide gamma-secretase inhibitors Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link]

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

This guide provides an in-depth technical comparison and validation workflow for the nuclear magnetic resonance (NMR) spectra of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation workflow for the nuclear magnetic resonance (NMR) spectra of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It explains the causal reasoning behind spectral assignments, establishes a self-validating protocol, and compares NMR with alternative analytical methods, grounding all claims in authoritative references.

Introduction: The Imperative of Structural Verification

In the landscape of medicinal chemistry and materials science, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol serves as a valuable synthetic intermediate. The piperidine scaffold is a cornerstone in drug design, and its functionalization dictates biological activity and pharmacokinetic properties. The attachment of a 4-chlorophenylsulfonyl group modulates the electron density and lipophilicity, while the hydroxymethyl group at the 4-position provides a key handle for further synthetic elaboration.

Given its role as a precursor, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for the integrity of subsequent research. Nuclear Magnetic Resonance (NMR) spectroscopy, in both its ¹H and ¹³C variants, stands as the gold standard for the structural elucidation of organic molecules in solution. This guide presents a comprehensive analysis of the expected NMR spectra of the title compound, based on established principles and data from closely related structural analogs.

Molecular Structure and Atom Numbering

A clear and systematic numbering of the atoms is essential for unambiguous spectral assignment. The structure of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Predicted ¹H and ¹³C NMR Spectral Analysis

No publicly available, peer-reviewed ¹H or ¹³C NMR spectrum for this specific molecule could be located at the time of this writing. Therefore, this section provides a detailed prediction based on the analysis of structurally similar compounds and established chemical shift principles. This approach is standard practice in synthetic chemistry for verifying the synthesis of novel compounds. The primary references for these predictions are the spectra of 4-piperidinemethanol and various N-arylsulfonylpiperidines.[1][2]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum can be dissected into three key regions corresponding to the molecule's main fragments: the 4-chlorophenyl group, the piperidine ring, and the hydroxymethyl substituent. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale and Comparative Analysis
H-Ar (C2', C6')~ 7.75d (AA'BB')J ≈ 8.52HThese protons are ortho to the electron-withdrawing sulfonyl group, causing a significant downfield shift. The value is analogous to the aromatic protons in 1-((4-bromophenyl)sulfonyl)piperidine.[1]
H-Ar (C3', C5')~ 7.55d (AA'BB')J ≈ 8.52HThese protons are meta to the sulfonyl group and ortho to the chlorine atom. Their chemical shift is slightly upfield compared to their ortho counterparts.[1]
H-2, H-6 (axial)~ 3.70dJ ≈ 11.52HProtons on carbons adjacent to the nitrogen are shifted downfield by the sulfonyl group. In a chair conformation, these axial protons are typically shielded relative to the equatorial protons.
H-7 (-CH₂OH)~ 3.50dJ ≈ 6.52HThe chemical shift is characteristic of a methylene group attached to a hydroxyl. This value is based on the spectrum of 4-piperidinemethanol.[2]
H-8 (-OH)Variablebr s-1HThe hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity.
H-2, H-6 (eq)~ 2.80tJ ≈ 11.52HThese equatorial protons are deshielded relative to their axial counterparts and are coupled to the axial protons at C-3/C-5.
H-4 (axial)~ 1.85m-1HA complex multiplet due to coupling with adjacent axial and equatorial protons.
H-3, H-5 (axial)~ 1.75m-2HThese axial protons are shielded and show complex splitting patterns.
H-3, H-5 (eq)~ 1.30m-2HThe most upfield signals in the spectrum, corresponding to the equatorial protons at positions 3 and 5.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Carbon(s) Predicted δ (ppm) Rationale and Comparative Analysis
C-4'~ 139.5The carbon atom bearing the chlorine atom is significantly deshielded.
C-1'~ 135.5The ipso-carbon attached to the sulfonyl group. Its chemical shift is influenced by the substituent. Data from 1-((4-bromophenyl)sulfonyl)piperidine supports this assignment.[1]
C-3', C-5'~ 129.5Aromatic carbons ortho to the chlorine.
C-2', C-6'~ 129.0Aromatic carbons meta to the chlorine.
C-7 (-CH₂OH)~ 67.5The hydroxymethyl carbon, highly characteristic and referenced from 4-piperidinemethanol.[2]
C-2, C-6~ 46.5Carbons adjacent to the nitrogen are shifted downfield due to the inductive effect of the sulfonyl group. This is a typical range for N-sulfonylated piperidines.[1]
C-4~ 39.0The methine carbon of the piperidine ring.
C-3, C-5~ 29.5The remaining piperidine methylene carbons, found in the aliphatic region.

Comparison with Alternative Analytical Techniques

While NMR is paramount for detailed structural elucidation, a multi-technique approach ensures the highest level of confidence in compound identity and purity.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the compound. For {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (C₁₂H₁₆ClNO₃S), the expected monoisotopic mass is approximately 290.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula.

  • Infrared (IR) Spectroscopy: IR is excellent for identifying key functional groups. The spectrum should prominently feature strong stretching vibrations for the sulfonyl group (S=O) around 1350 and 1160 cm⁻¹ and a broad O-H stretching band for the alcohol group around 3300-3500 cm⁻¹.

  • Elemental Analysis: This classical technique provides the percentage composition of C, H, N, and S. The calculated values (C: 49.74%, H: 5.57%, N: 4.83%, S: 11.07%) should match the experimental results within an acceptable margin of error (typically ±0.4%), confirming the empirical formula.

Experimental Protocol for NMR Data Acquisition

To achieve high-quality, reproducible NMR data, a standardized protocol is essential. The following represents a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for the title compound.

Objective: To acquire high-resolution ¹H and ¹³C{¹H} NMR spectra for structural confirmation.

Materials:

  • Sample: ~5-10 mg of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

  • NMR Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS), 0.6 mL

  • Apparatus: 5 mm NMR tube, volumetric pipette, pasture pipette

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the dried sample directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of CDCl₃ with TMS using a pipette. c. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of particulates.

  • Spectrometer Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical TMS peak. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: a. Temperature: Set to a constant temperature, typically 298 K.[3] b. Pulse Program: Standard single-pulse (zg30). c. Spectral Width: ~16 ppm (e.g., -2 to 14 ppm). d. Acquisition Time: ~3-4 seconds. e. Relaxation Delay (d1): 2-5 seconds. f. Number of Scans: 8-16, depending on sample concentration. g. Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition: a. Pulse Program: Standard proton-decoupled single-pulse (zgpg30). b. Spectral Width: ~240 ppm (e.g., -10 to 230 ppm). c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 1024-4096, as ¹³C has low natural abundance. f. Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm, which in turn is referenced to TMS.[4]

Visualization of the Validation Workflow

A systematic workflow ensures all necessary steps are completed for a thorough and defensible structural validation.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Validation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_h1 ¹H NMR Acquisition (400 MHz, 298 K) acq_c13 ¹³C NMR Acquisition (101 MHz, 298 K) proc_h1 ¹H Processing (FT, Phase, Baseline, Reference) acq_h1->proc_h1 proc_c13 ¹³C Processing (FT, Phase, Baseline, Reference) acq_c13->proc_c13 assign Spectral Assignment (Chemical Shift, Multiplicity, Integration) proc_h1->assign proc_c13->assign compare Comparative Analysis assign->compare confirm Structure Confirmed compare->confirm pred Predicted Spectra & Analog Data pred->compare other_data Alternative Data (MS, IR, EA) other_data->compare

Caption: Workflow for the comprehensive structural validation of a synthetic compound.

Conclusion

The structural validation of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol relies on a logical and evidence-based interpretation of spectroscopic data. While direct reference spectra are not available, a robust and reliable assignment of both the ¹H and ¹³C NMR spectra can be achieved through a comparative analysis of structurally related fragments. The predicted chemical shifts and coupling patterns detailed in this guide provide a solid benchmark for researchers synthesizing this compound. By integrating this NMR analysis with orthogonal techniques such as mass spectrometry and IR spectroscopy, and by adhering to a rigorous experimental protocol, scientists can ensure the unambiguous confirmation of the molecule's identity, paving the way for its successful application in further research and development.

References

  • (CN115124457B) Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • (2015).
  • (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
  • (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • (2015). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

  • (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • Z-El-Mekkawy, A., et al. (2008). Assignments of 1H and 13C NMR Spectral Data for Benzoylecgonine, a Cocaine Metabolite. Spectroscopy Letters. [Link]

  • Kaswan, P. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. ResearchGate. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • 4-Piperidinemethanol. PubChem. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

  • Common NMR Solvents - Reference Data. Wilmad-LabGlass. [Link]

  • Supplementary materials. Dove Medical Press. [Link]

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Comparative

Comparative Efficacy of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol Analogs: A Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of a series of analogs based on the core chemical scaffold, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. While direct modifications of the methanol group are...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of a series of analogs based on the core chemical scaffold, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. While direct modifications of the methanol group are not extensively reported in publicly available literature, a robust dataset exists for analogs where the 4-position of the piperidine ring is functionalized with a 2-mercapto-1,3,4-oxadiazole moiety. This guide will focus on these well-characterized derivatives to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of future analogs. The insights derived from this analysis are intended to guide researchers, scientists, and drug development professionals in their efforts to develop novel therapeutics based on this privileged scaffold.

The core structure, featuring a 4-chlorophenylsulfonyl group attached to a piperidine ring, is a recurring motif in medicinal chemistry, often associated with a range of biological activities. The strategic modification of this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile starting point for drug discovery programs. This guide will delve into the synthesis, biological evaluation, and comparative efficacy of a series of these analogs, with a focus on their potential as enzyme inhibitors.

The Rationale for Analog Development: Exploring Chemical Space

The development of analogs from a lead compound is a cornerstone of modern drug discovery. The primary objective is to systematically explore the chemical space around the core scaffold to identify modifications that enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity. In the case of the {1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl} scaffold, the introduction of a 1,3,4-oxadiazole ring at the 4-position introduces a pharmacologically significant heterocyclic core known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The subsequent derivatization of the 2-mercapto group of the oxadiazole allows for the introduction of a diverse range of alkyl and aralkyl substituents, enabling a detailed investigation of the SAR.

Comparative Efficacy: Enzyme Inhibition Profiles

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against two key enzymes: urease and acetylcholinesterase (AChE).[2][3] The results, summarized in the table below, reveal significant variations in potency based on the nature of the substituent at the 2-thio position of the oxadiazole ring.

Compound IDR Group (Substituent at 2-thio position)Urease IC50 (µM)[2][3]Acetylcholinesterase IC50 (µM)[2]
7l 2-Chlorobenzyl2.14 ± 0.003-
7m 3-Chlorobenzyl0.63 ± 0.001-
7n 2-Chlorobenzyl2.17 ± 0.006-
7o 4-Chlorobenzyl1.13 ± 0.003-
7p 2-Fluorobenzyl1.21 ± 0.005-
7r 4-Methylbenzyl6.28 ± 0.003-
7u 2-Nitrobenzyl2.39 ± 0.005-
7v 3-Nitrobenzyl2.15 ± 0.002-
7x 4-Nitrobenzyl2.26 ± 0.003-
Thiourea (Standard) -21.25 ± 0.15-

Note: A lower IC50 value indicates greater potency. Data for acetylcholinesterase inhibition was only available for a subset of compounds, with seven compounds identified as the most active.[2]

Structure-Activity Relationship (SAR) Insights

The quantitative data presented above allows for the deduction of several key SAR insights:

  • Impact of Halogen Substitution on the Benzyl Ring: The position of the chloro substituent on the benzyl ring significantly influences urease inhibitory activity. The meta-substituted analog (7m ) exhibited the highest potency (IC50 = 0.63 µM), being significantly more active than the ortho (7l , 7n ) and para (7o ) isomers. This suggests that the electronic and steric properties at the meta position are optimal for interaction with the enzyme's active site.

  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (chloro, fluoro, nitro) on the benzyl ring generally led to higher potency compared to an electron-donating group (methyl). For instance, the 4-methylbenzyl derivative (7r ) was the least potent among the substituted benzyl analogs.

  • Superiority over Standard Inhibitor: All the tested analogs displayed significantly stronger urease inhibition than the standard inhibitor, thiourea (IC50 = 21.25 µM), highlighting the potential of this chemical scaffold for developing potent new urease inhibitors.[2][3]

Experimental Workflows and Protocols

The synthesis and biological evaluation of these analogs followed a well-defined and reproducible workflow. Below are the detailed protocols for the key experimental steps.

Synthetic Workflow

The synthesis of the 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives is a multi-step process that begins with commercially available starting materials.

SynthesisWorkflow A Ethyl isonipecotate C Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate A->C Na2CO3, H2O B 4-Chlorophenylsulfonyl chloride B->C E 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide C->E Methanol, reflux D Hydrazine hydrate D->E G 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole E->G Ethanol, reflux F Carbon disulfide & KOH F->G I Final Analogs (7a-z) G->I DMF H Alkyl/Aralkyl halides & LiH H->I

Caption: Synthetic workflow for the preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole analogs.

Step-by-Step Synthesis Protocols

1. Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (3) [2]

  • Disperse ethyl isonipecotate (1 equivalent) in distilled water in a round-bottom flask.

  • Add 4-chlorophenylsulfonyl chloride (1 equivalent) gradually while maintaining the pH at 10.0 with an 18% aqueous sodium carbonate solution.

  • Stir the mixture for 4 hours and monitor the reaction by Thin Layer Chromatography (TLC).

  • Adjust the pH to 6.0 with dilute HCl with continuous stirring.

  • Allow the mixture to stand for 20-30 minutes for precipitation.

  • Filter the precipitate, wash with cold distilled water, and dry to obtain the product.

2. Synthesis of 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (4) [2]

  • Dissolve ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (1 equivalent) in methanol in a round-bottom flask.

  • Add 80% hydrazine hydrate and reflux the mixture for 3 hours, monitoring by TLC.

  • Evaporate the excess solvent under reduced pressure.

  • Filter the resulting precipitate, wash with cold distilled water, and dry.

3. Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole (5) [2]

  • Dissolve 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (1 equivalent) and reflux for 30 minutes.

  • Add carbon disulfide (2 equivalents) and continue refluxing for 6 hours, monitoring by TLC.

  • Add excess chilled distilled water and adjust the pH to 6 with dilute HCl to induce precipitation.

  • Filter the precipitate, wash with cold distilled water, and dry.

4. General Procedure for the Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole Analogs (7a-z) [2]

  • Dissolve 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole (1 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Add lithium hydride (1 equivalent) and stir the mixture for 30 minutes.

  • Add the corresponding alkyl or aralkyl halide (1 equivalent) and stir for 4-5 hours, monitoring by TLC.

  • Upon completion, the final products can be isolated and purified using standard techniques.

Enzyme Inhibition Assay Protocol (Urease)

The inhibitory activity of the synthesized compounds against urease can be determined using a spectrophotometric method.

UreaseAssay A Prepare buffer, substrate (urea), and inhibitor solutions B Pre-incubate urease enzyme with inhibitor solution A->B C Initiate reaction by adding urea solution B->C D Incubate at 37°C for 60 minutes C->D E Stop reaction and measure ammonia production using phenol-hypochlorite method D->E F Measure absorbance at 630 nm E->F G Calculate % inhibition and IC50 values F->G

Caption: Experimental workflow for the urease inhibition assay.

Step-by-Step Urease Inhibition Assay Protocol [1]

  • Prepare a buffer solution (e.g., phosphate buffer) and solutions of urea (substrate) and the test compounds (inhibitors).

  • In a microplate well, add the urease enzyme solution and the inhibitor solution at various concentrations.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for 60 minutes at 37°C.[1]

  • Stop the reaction and determine the amount of ammonia produced using the phenol-hypochlorite method (Berthelot reaction). This involves the addition of a phenol-nitroprusside solution followed by an alkaline hypochlorite solution.[1]

  • Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The comparative analysis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives has provided valuable insights into the structure-activity relationships governing their enzyme inhibitory properties. The study highlights the importance of the substitution pattern on the appended aromatic ring for achieving high potency. The detailed synthetic and bioassay protocols provided in this guide offer a practical framework for researchers to build upon this work.

Future research in this area could explore several avenues:

  • Modification of the 4-position substituent: While the 2-mercapto-1,3,4-oxadiazole moiety has proven effective, exploring other heterocyclic systems or functional groups at the 4-position of the piperidine ring could lead to the discovery of novel inhibitors with different target profiles.

  • Investigation of other biological targets: Given the broad range of activities associated with both the sulfonamide and oxadiazole moieties, these analogs should be screened against a wider panel of biological targets to uncover new therapeutic applications.

  • In vivo efficacy and pharmacokinetic studies: The most potent and selective compounds identified from in vitro screens should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in relevant animal models.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from this and similar studies, the scientific community can continue to develop novel and effective therapeutic agents based on the versatile {1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}methanol scaffold and its analogs.

References

  • Rehman, A., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56, e18092. [Link]

  • Rehman, A., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Rehman, A., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Executive Summary: Immediate Safety & Disposal Blueprint This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Safety & Disposal Blueprint

This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. As a chlorinated organosulfur compound containing a piperidine methanol moiety, this chemical presents a complex hazard profile that demands rigorous adherence to safety and regulatory protocols. The primary disposal route is through a licensed hazardous waste management company. This guide is designed for drug development professionals and laboratory researchers to ensure that disposal practices protect personnel, maintain regulatory compliance, and minimize environmental impact.

Hazard Assessment and Chemical Profile

  • 4-Piperidinemethanol Moiety: Structurally similar compounds, such as 4-Piperidinemethanol, are classified as corrosive and can cause severe skin burns and eye damage.[1][2] This dictates the necessity for stringent personal protective equipment (PPE) protocols.

  • (4-Chlorophenyl)sulfonyl Moiety: The presence of a chlorinated aromatic ring and a sulfonyl group suggests potential for skin, eye, and respiratory irritation, as seen in analogous compounds.[3] Furthermore, as a chlorinated organic compound, it falls under specific regulatory scrutiny by the Environmental Protection Agency (EPA).

Based on this analysis, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol must be handled as a hazardous substance with corrosive and irritant properties. All waste generated from its use is presumed to be hazardous waste until a formal characterization proves otherwise.

Regulatory Framework: The Legal Basis for Disposal

The disposal of laboratory chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[4] Chemical waste generators must determine if their waste is classified as hazardous.[3] This determination is based on whether the waste is specifically "listed" (F, K, P, or U lists) or exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, Toxicity).[5][6]

For {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol waste, classification will most likely be based on its characteristics, particularly corrosivity (D002) and potentially toxicity.[5] It is the legal responsibility of the waste generator to perform this classification.[3][6]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of waste generation to its final removal from the facility.

Step 1: Personal Protective Equipment (PPE) Mandate

Before handling the chemical in any form, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side shields or a full-face shield.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[7]

  • Body Protection: A flame-retardant laboratory coat.[7]

  • Foot Protection: Closed-toed shoes.

  • Work Area: All handling must occur within a certified chemical fume hood to mitigate inhalation risks.[7]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Hazardous Waste Determination: All waste streams containing {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol (e.g., unused reagent, reaction mixtures, contaminated materials) must be managed as hazardous waste.

  • Segregation: Do not mix this waste with other chemical streams. It is particularly important to keep it separate from:

    • Strong oxidizing agents[1]

    • Strong acids[1]

    • Bases (to avoid potential reactions with the piperidine nitrogen)

  • Waste Streams: Maintain separate, clearly labeled containers for liquid waste, solid waste (contaminated gloves, wipes, etc.), and "sharps."[7]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and essential for safety.

  • Container Selection: Use a robust, chemically compatible container, preferably high-density polyethylene (HDPE). Avoid metal containers due to the potential corrosivity of the piperidine moiety.[4] The container must have a secure, leak-proof screw cap.

  • Labeling: The moment waste is first added, the container must be labeled with a hazardous waste tag.[6][8] The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol" .

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[8]

    • The date accumulation started.

Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in an SAA, which is an area at or near the point of generation.[6][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][9]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6] Place the primary container in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[4]

Step 5: Arranging Final Disposal

The ultimate disposal of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol must be handled by professionals.

  • Engage a Licensed Vendor: Contract with a licensed environmental waste management company for the transportation and disposal of the hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will coordinate with the licensed vendor.

  • Empty Containers: Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol). The rinsate must be collected and disposed of as hazardous waste.[7]

Emergency Procedures: Spill and Exposure Response

Chemical Spill
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials.

  • Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your EHS department immediately.[7]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Data and Workflow Summary

Table 1: Disposal and Safety Data for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol
ParameterInformationSource / Rationale
Primary Hazards Corrosive (causes severe skin burns and eye damage), Irritant (skin, eye, respiratory).Inferred from structural analogs 4-Piperidinemethanol and N-[(4-Aminophenyl)methyl sulfonyl]pyryolidine.[1][2][3]
Potential EPA Waste Code D002 (Corrosivity) , if the waste is aqueous and has a pH ≥ 12.5. Other toxicity codes may apply.Based on the corrosive nature of the piperidine moiety and EPA characteristic definitions.[1][5]
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat, closed-toed shoes.Standard laboratory practice for corrosive and irritant chemicals.[7]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent violent or exothermic reactions.[1]
Spill Cleanup Material Inert absorbent (vermiculite, sand).To safely absorb spilled material without reaction.[7]
Disposal Method Incineration or other thermal destruction by a licensed hazardous waste facility.Standard practice for chlorinated organic compounds.
Diagram 1: Disposal Workflow

The following diagram illustrates the decision-making process for the compliant disposal of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_process Waste Management Protocol cluster_final Final Disposition cluster_emergency Contingency Gen Waste Generation (e.g., unused reagent, contaminated labware) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Gen->PPE Spill Spill or Exposure Occurs Gen->Spill Potential Event Characterize Step 2: Characterize & Segregate Waste (Assume Hazardous, Isolate from Incompatibles) PPE->Characterize Container Step 3: Use Labeled, Compatible Container (HDPE, Screw Cap, 'Hazardous Waste' Label) Characterize->Container Store Step 4: Store in Satellite Accumulation Area (SAA) (Secondary Containment, <55 gal) Container->Store Pickup Step 5: Arrange Pickup (Contact EHS/Licensed Vendor) Store->Pickup Disposal Final Disposal (Incineration at TSDF) Pickup->Disposal SpillResponse Follow Emergency Protocol (Evacuate, Contain, Decontaminate, Report) Spill->SpillResponse Yes SpillResponse->Container Collect Waste

Caption: Disposal workflow for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): N-[(4-Aminophenyl)methyl sulfonyl]pyryolidine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Piperidinemethanol.
  • Colorado State Publications Digital Repository. (n.d.). Hazardous Waste Identification Guidance Document.
  • BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Merck. (n.d.). 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-1,5-dihydro-4-(1-piperidinyl)-2H-imidazol-2-one.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ECHEMI. (n.d.). 4-Piperidinemethanol SDS, 6457-49-4 Safety Data Sheets.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). alpha-(4-chlorophenyl)pyridine-2-methanol.
  • U.S. Environmental Protection Agency. (n.d.). EPA Acutely Hazardous Waste “P” List.
  • University of Pennsylvania Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Minnesota Pollution Control Agency. (n.d.). F List of Hazardous Waste.
  • Commonwealth of Pennsylvania. (n.d.). Waste Management Guidance Manual For Project Delivery Appendices.
  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fluorochem. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanol.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Honeywell. (2018, August 10). SAFETY DATA SHEET Methanol.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol rep...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol represents a compound of interest, likely as an intermediate in the creation of more complex molecules. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the following recommendations are based on a careful analysis of structurally similar compounds, including piperidine derivatives and molecules containing chlorophenyl and sulfonyl functional groups. This approach allows us to anticipate potential hazards and establish a comprehensive safety framework.

Hazard Assessment: An Inference-Based Approach

Given the absence of a dedicated SDS, we must infer the potential hazards of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol from its constituent parts and related molecules. Structurally similar compounds, such as 4-Piperidinemethanol, are known to cause severe skin burns and eye damage.[1] Additionally, compounds with a sulfonyl group and aromatic rings can cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol as a substance that may be:

  • A skin and eye irritant, potentially corrosive. [1][2][3]

  • Harmful if swallowed or inhaled. [4]

  • A potential respiratory irritant. [2]

All laboratory personnel must be thoroughly familiar with these potential risks before handling the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable for safeguarding against chemical exposure. The following table outlines the recommended PPE for handling {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol.

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.[5]
Skin Protection Chemical-resistant lab coat.A lab coat made of appropriate material should be worn and fully buttoned to protect the skin and personal clothing from contamination.[6]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical.[5][6] For prolonged or immersive contact, consider double-gloving.
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.All manipulations of the solid compound or its solutions should be conducted within a fume hood to minimize the inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 HandleChemical Handle Chemical Don3->HandleChemical Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 WashHands1 Wash Hands Doff3->WashHands1 Start Start Start->Don1 End End HandleChemical->Doff1 WashHands1->End WashHands2 Wash Hands

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational and Handling Plan: A Step-by-Step Guide

A systematic approach to handling is crucial for preventing accidents and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label Verification: Ensure the container is clearly labeled with the chemical name and any available hazard information.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be secure.

General Handling Procedures
  • Controlled Environment: Conduct all handling of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]

  • Prevent Aerosolization: Handle the solid material carefully to prevent the formation of dust.[5]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Safe Handling Workflow

Safe_Handling_Workflow Start Start: Receive Compound Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prepare Prepare for Experiment: Don Appropriate PPE Store->Prepare FumeHood Work in a Certified Chemical Fume Hood Prepare->FumeHood Handle Handle with Care: Avoid Dust/Aerosol FumeHood->Handle Clean Clean Work Area and Equipment Handle->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End Wash->End Waste_Disposal_Decision_Tree Start Waste Generated IsContaminated Is the material contaminated with the chemical? Start->IsContaminated SolidOrLiquid Is the waste solid or liquid? IsContaminated->SolidOrLiquid Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No SolidWaste Collect in Labeled Solid Hazardous Waste Container SolidOrLiquid->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container SolidOrLiquid->LiquidWaste Liquid StoreWaste Store in Designated Satellite Accumulation Area SolidWaste->StoreWaste LiquidWaste->StoreWaste ContactEHS Contact EHS for Professional Disposal StoreWaste->ContactEHS End End ContactEHS->End

Caption: Decision-making process for the proper segregation and disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, fostering a secure environment conducive to scientific advancement.

References

  • KISHIDA CHEMICAL CO., LTD. (2021). 1-(4-Cyanophenyl)
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • AK Scientific, Inc. (n.d.). N-[(4-Aminophenyl)
  • TCI Chemicals. (2022).
  • KISHIDA CHEMICAL CO., LTD. (2023). 1-(Pyridin-4-ylmethyl)
  • TCI Chemicals. (2025).
  • NOAA. (n.d.). XYLENESULFONIC ACID, SODIUM SALT - CAMEO Chemicals.
  • Benchchem. (2025). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Thermo Fisher Scientific. (2025).
  • TOSOH BIOSCIENCE. (2003). INSTRUCTION MANUAL.
  • (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Benchchem. (2025).
  • Central Drug House (P) Ltd. (n.d.).

Sources

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